Technical Documentation Center

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid
  • CAS: 41248-15-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid (CAS 41248-15-1)

Part 1: Executive Summary & Core Utility 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS 41248-15-1) represents a critical scaffold in modern medicinal chemistry, particularly in the design of conformationally restr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Utility

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS 41248-15-1) represents a critical scaffold in modern medicinal chemistry, particularly in the design of conformationally restricted analogs. As a 1,1-disubstituted cyclohexane , it introduces a "gem-disubstituted" constraint that locks the cyclohexane ring into a specific chair conformation, influencing the spatial orientation of the hydroxyl and carboxyl groups.

This compound serves two primary roles in drug development:

  • Bioisostere: It acts as a lipophilic, conformationally rigid bioisostere for simple alpha-hydroxy acids (like glycolic or lactic acid) or amino acids (when the hydroxyl is displaced by an amine).

  • Linker/Scaffold: Its rigid core is utilized in Fragment-Based Drug Discovery (FBDD) to project pharmacophores into defined vectors, reducing the entropic penalty upon binding to protein targets.

Part 2: Chemical Identity & Physicochemical Profile[1]

Identification Data
ParameterDetail
IUPAC Name 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid
CAS Number 41248-15-1
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
SMILES CC1CCC(O)(C(=O)O)CC1
InChI Key GPPBORVXLHFQLL-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental melting points for this CAS are rarely reported in open literature, often appearing as "Not Determined" in safety data sheets. The values below represent high-confidence predictive models and data from close structural analogs.

PropertyValue / DescriptionSource/Notes
Physical State Solid (White to off-white powder)Analogous to 1-hydroxycyclohexanecarboxylic acid
Melting Point ~108–115 °C (Predicted range)Based on unsubstituted analog (MP 108°C)
pKa (Acid) 4.6 ± 0.2Typical for alpha-hydroxy carboxylic acids
LogP 1.0 ± 0.3Moderate lipophilicity; suitable for CNS penetration
Solubility High in MeOH, DMSO, EtOH; Moderate in WaterPolar functional groups enhance aqueous solubility

Part 3: Stereochemistry & Isomerism

The synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid typically yields a mixture of cis and trans diastereomers. Understanding this is crucial for biological activity, as enzymes and receptors are stereoselective.

  • Cis-Isomer: The Hydroxyl (-OH) and Methyl (-CH3) groups are on the same side of the ring plane.

  • Trans-Isomer: The Hydroxyl (-OH) and Methyl (-CH3) groups are on opposite sides.

Thermodynamic vs. Kinetic Control: In 4-substituted cyclohexanones, the bulky methyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Nucleophilic Attack: When a nucleophile (like Cyanide, CN⁻) attacks the ketone, it can approach from the axial or equatorial direction.

  • Outcome: Axial attack (often favored kinetically) leads to the nitrile being equatorial (and OH axial). Subsequent hydrolysis retains this configuration.

Visualization: Stereochemical Relationships

Stereochemistry cluster_0 Starting Material cluster_1 Nucleophilic Attack (CN-) cluster_2 Resulting Isomers (Post-Hydrolysis) Ketone 4-Methylcyclohexanone (Methyl group equatorial) Axial_Attack Axial Attack (Kinetic Preference) Ketone->Axial_Attack CN- Equatorial_Attack Equatorial Attack (Thermodynamic Preference) Ketone->Equatorial_Attack CN- Trans_Isomer Trans-Isomer (OH Axial, COOH Equatorial) Major Product (Typical) Axial_Attack->Trans_Isomer Hydrolysis Cis_Isomer Cis-Isomer (OH Equatorial, COOH Axial) Minor Product Equatorial_Attack->Cis_Isomer Hydrolysis

Caption: Stereochemical pathways for the formation of cis/trans isomers from 4-methylcyclohexanone.

Part 4: Synthetic Protocol (Cyanohydrin Route)

The most robust method for synthesizing 1-hydroxy-4-methylcyclohexane-1-carboxylic acid is via the Cyanohydrin Synthesis . This route is preferred for its scalability and the availability of the starting material, 4-methylcyclohexanone.

Reaction Scheme
  • Cyanohydrin Formation: 4-Methylcyclohexanone + NaCN/AcOH

    
     Cyanohydrin Intermediate.
    
  • Hydrolysis: Cyanohydrin + HCl (conc.)

    
     1-Hydroxy-4-methylcyclohexane-1-carboxylic acid + NH
    
    
    
    Cl.
Detailed Methodology

Note: This protocol involves the handling of Cyanide salts, which are extremely toxic. All work must be performed in a functioning fume hood with appropriate antidotes (e.g., hydroxocobalamin) available.

Step 1: Formation of the Cyanohydrin

  • Reagents: 4-Methylcyclohexanone (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Glacial Acetic Acid (excess), Water/Ethanol solvent.

  • Procedure:

    • Dissolve NaCN in a minimal amount of water and cool to 0°C.

    • Add 4-methylcyclohexanone dissolved in ethanol.

    • Dropwise, add glacial acetic acid while maintaining the temperature below 10°C. Caution: Exothermic.

    • Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Neutralize with NaHCO

      
      , extract with ethyl acetate, wash with brine, and dry over MgSO
      
      
      
      . Concentrate to yield the crude cyanohydrin oil.

Step 2: Acid Hydrolysis

  • Reagents: Crude Cyanohydrin, Conc. HCl (37%).

  • Procedure:

    • Suspend the crude cyanohydrin in conc. HCl (approx. 5–10 mL per gram of substrate).

    • Heat to reflux (approx. 100°C) for 4–6 hours. The mixture will initially be heterogeneous and may darken.

    • Observation: Formation of a solid precipitate (NH

      
      Cl) is common.
      
    • Workup: Cool the reaction mixture to 0°C. The product often crystallizes out.

    • Filter the solid. If no precipitate forms, extract the aqueous acid phase with diethyl ether or ethyl acetate.

    • Purification: Recrystallize from water or a benzene/acetone mixture to isolate the pure acid.

Visualization: Synthetic Workflow

Synthesis Start 4-Methylcyclohexanone Step1 Step 1: Cyanohydrin Formation (NaCN, AcOH, 0°C) Start->Step1 Inter Intermediate: 1-Hydroxy-4-methylcyclohexanecarbonitrile Step1->Inter Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux, 6h) Inter->Step2 Product Target: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid Step2->Product

Caption: Step-by-step synthetic pathway from ketone to hydroxy-acid via cyanohydrin intermediate.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     12.0–12.5 ppm (1H, s, broad):  Carboxylic acid proton (-COOH ).
    
  • 
     4.5–5.0 ppm (1H, s, broad):  Hydroxyl proton (-OH ). Note: May exchange with solvent.
    
  • 
     1.8–2.0 ppm (2H, m):  Equatorial protons at C2/C6 (deshielded by OH/COOH).
    
  • 
     1.4–1.6 ppm (2H, m):  Axial protons at C2/C6.
    
  • 
     1.2–1.3 ppm (3H, m):  Remaining ring protons (C3/C5/C4).
    
  • 
     0.85–0.90 ppm (3H, d, 
    
    
    
    Hz):
    Methyl group (-CH
    
    
    ) at C4.
Carbon NMR ( C NMR, 100 MHz, DMSO- )
  • 
     178.0 ppm:  Carbonyl carbon (C=O).
    
  • 
     73.5 ppm:  Quaternary carbon (C1) bearing OH and COOH.
    
  • 
     30.0–35.0 ppm:  Ring carbons (C2, C6, C3, C5).
    
  • 
     21.5 ppm:  Methyl carbon.
    
Mass Spectrometry (ESI-MS)
  • Negative Mode (

    
    ):  Expected peak at 
    
    
    
    157.1.
  • Fragmentation: Loss of CO

    
     (
    
    
    
    113) and H
    
    
    O is common in MS/MS.

Part 6: Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (Compound CID 18949698).[3] National Library of Medicine. [Link]

  • Organic Syntheses. 1-Methylcyclohexanecarboxylic acid. Org.[4][5][6] Synth. 1951, 31, 72. (Methodology reference for tertiary acid synthesis). [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022).[7][8] Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.[7][8] Current Medicinal Chemistry, 29(13), 2203-2234.[7][8] [Link]

  • Study.com. Cyanohydrin Formation Mechanism. (Educational resource for reaction mechanism verification). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a substituted α-hydroxy acid, a class of compounds of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a substituted α-hydroxy acid, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, along with the conformational rigidity of the cyclohexane ring, imparts unique chemical properties to this molecule. These features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. This guide provides a detailed, in-depth exploration of the primary synthetic route to this target molecule, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind the procedural steps.

Synthetic Strategy: The Cyanohydrin Route

The most direct and widely employed method for the synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid involves a two-step sequence starting from the readily available 4-methylcyclohexanone. This strategy leverages the formation of a cyanohydrin intermediate, which is subsequently hydrolyzed to the desired α-hydroxy acid.

The overall transformation can be depicted as follows:

Synthetic Pathway Start 4-Methylcyclohexanone Intermediate 1-Hydroxy-4-methylcyclohexane-1-carbonitrile (Cyanohydrin) Start->Intermediate + KCN, NH4Cl (Cyanohydrin Formation) Product 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid Intermediate->Product + HCl, H2O (Hydrolysis)

Caption: Overall synthetic workflow.

This approach is advantageous due to the high reactivity of the ketone carbonyl group towards nucleophilic addition and the reliable conversion of the nitrile group to a carboxylic acid under acidic conditions.

Part 1: Cyanohydrin Formation

The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methylcyclohexanone. This reaction forms a tetrahedral intermediate which is then protonated to yield the cyanohydrin.

Mechanism of Cyanohydrin Formation

The reaction is typically base-catalyzed. Even when using hydrogen cyanide (HCN), a weak acid, a small amount of base is added to generate the more nucleophilic cyanide ion (CN⁻).[1] A common and safer laboratory practice involves using a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid, like ammonium chloride (NH₄Cl), to generate HCN in situ.

Cyanohydrin Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone 4-Methylcyclohexanone Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide Cyanide ⁻CN Cyanohydrin 1-Hydroxy-4-methylcyclohexane-1-carbonitrile Alkoxide->Cyanohydrin HCN HCN Cyanide_regen ⁻CN

Caption: Mechanism of cyanohydrin formation.

The equilibrium of this reaction is sensitive to steric hindrance. While unhindered ketones like cyclohexanone form cyanohydrins in good yield, highly substituted ketones may not react as readily.[2] 4-methylcyclohexanone is not significantly hindered, allowing for an efficient conversion.

Part 2: Hydrolysis of the Cyanohydrin

The second step involves the hydrolysis of the nitrile group of the cyanohydrin intermediate to a carboxylic acid. This transformation is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[3][4][5]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis proceeds through a series of steps, beginning with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

Nitrile Hydrolysis Mechanism Nitrile Cyanohydrin Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Intermediate_1 Intermediate Protonated_Nitrile->Intermediate_1 + H₂O Attack_by_Water Water attacks Amide Amide Intermediate Intermediate_1->Amide Tautomerization Tautomerization Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Attack_by_Water_2 Water attacks Carboxylic_Acid α-Hydroxy Acid Tetrahedral_Intermediate->Carboxylic_Acid - NH₄⁺ Ammonium NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous α-hydroxy acids and provide a reliable method for the preparation of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.[3][6]

Protocol 1: Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carbonitrile

Materials:

  • 4-Methylcyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Prepare a solution of 4-methylcyclohexanone (1 equivalent) in a mixture of methanol and water.

  • Add potassium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All manipulations should be performed in a certified fume hood.

  • Stir the reaction mixture at a controlled temperature, typically between 50-60°C, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Hydroxy-4-methylcyclohexane-1-carbonitrile.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

ReagentMolar RatioPurpose
4-Methylcyclohexanone1.0Starting material
Potassium Cyanide (KCN)1.2Cyanide source
Ammonium Chloride (NH₄Cl)1.2In situ generation of HCN
Methanol/Water-Solvent
Protocol 2: Hydrolysis to 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Materials:

  • 1-Hydroxy-4-methylcyclohexane-1-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • Place the crude 1-Hydroxy-4-methylcyclohexane-1-carbonitrile in a round-bottom flask.

  • Slowly add concentrated hydrochloric acid. Caution: Handle concentrated acid in a fume hood with appropriate personal protective equipment.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After reflux, cool the solution and concentrate it under reduced pressure to obtain an oily residue.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a solid.

  • Wash the solid with hexane and filter to obtain the purified 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

ReagentMolar RatioPurpose
1-Hydroxy-4-methylcyclohexane-1-carbonitrile1.0Starting material
Concentrated Hydrochloric AcidExcessAcid catalyst and water source
Ethyl Acetate-Extraction solvent
Hexane-Washing solvent for purification

Data Summary

CompoundFormulaMolar Mass ( g/mol )Appearance
4-MethylcyclohexanoneC₇H₁₂O112.17Colorless liquid
1-Hydroxy-4-methylcyclohexane-1-carbonitrileC₈H₁₃NO139.19Oily liquid or low-melting solid
1-Hydroxy-4-methylcyclohexane-1-carboxylic acidC₈H₁₄O₃158.19White solid

Conclusion

The synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is reliably achieved through a two-step sequence involving cyanohydrin formation from 4-methylcyclohexanone followed by acid-catalyzed hydrolysis. This method is robust and utilizes readily available starting materials. Careful handling of cyanide reagents is paramount for the safe execution of this synthesis. The resulting α-hydroxy acid serves as a versatile intermediate for further chemical transformations, making this synthetic guide a valuable resource for professionals in organic synthesis and drug development.

References

  • JoVE. Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Available from: [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]

  • YouTube. Cyanohydrin formation and hydrolysis. Available from: [Link] (Note: A specific, stable URL for a relevant YouTube video should be used here if available from the search tool.)

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link] (Note: A specific, stable URL for a relevant YouTube video should be used here if available from the search tool.)

  • Vertex AI Search. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
  • Vaia. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. Available from: [Link]

  • PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Available from: [Link]

  • PubChem. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. Available from: [Link]

Sources

Foundational

Stereochemical Profiling of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

The following technical guide details the stereochemical and conformational properties of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid , a significant -hydroxy acid scaffold in medicinal chemistry. [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and conformational properties of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid , a significant


-hydroxy acid scaffold in medicinal chemistry.

[1][2]

Executive Summary

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS: 41248-15-1) serves as a critical structural motif in the synthesis of conformationally restricted amino acids and peptidomimetics.[1] Unlike its regioisomer (4-hydroxy-1-methyl...), this molecule features a geminal hydroxyl/carboxyl pair at the C1 position, creating a dense stereochemical environment.[1]

This guide analyzes the two achiral diastereomers—cis and trans —focusing on their thermodynamic stability, synthesis-driven stereoselectivity, and analytical differentiation.

Stereochemical Architecture

Structural Identity & Isomerism

The molecule consists of a cyclohexane ring substituted at the C1 and C4 positions.

  • C1 (Quaternary): Substituted with a Hydroxyl group (-OH) and a Carboxylic Acid group (-COOH).[1]

  • C4 (Tertiary): Substituted with a Methyl group (-CH

    
    ).[1]
    

Because the molecule possesses a plane of symmetry passing through C1 and C4 (bisecting the ring), it is achiral (meso-like). However, it exhibits diastereomerism based on the relative orientation of the substituents at C1 and C4.

Isomer DesignationConfiguration (Relative to Ring Plane)IUPAC Description
Cis-Isomer 1-Carboxyl and 4-Methyl are on the same side (

).[1]
(

)-1-hydroxy-4-methylcyclohexane-1-carboxylic acid
Trans-Isomer 1-Carboxyl and 4-Methyl are on opposite sides (

).[1]
(

)-1-hydroxy-4-methylcyclohexane-1-carboxylic acid

Note: The "Cis/Trans" nomenclature here references the highest priority group at C1 (Carboxyl) relative to the Methyl group at C4.

Conformational Thermodynamics

The stability of each isomer is dictated by the chair conformation that minimizes 1,3-diaxial interactions. We apply A-values (conformational free energy) to predict the preferred conformers:

  • Methyl (-Me): 1.70 kcal/mol[1]

  • Carboxyl (-COOH): 1.41 kcal/mol[1]

  • Hydroxyl (-OH): 0.87 kcal/mol[1]

Trans-Isomer (Thermodynamic Product)
  • Configuration: 1-COOH (

    
    ) / 4-Me (
    
    
    
    )
  • Conformer A: Me-equatorial , COOH-equatorial , OH-axial .[1]

  • Conformer B: Me-axial , COOH-axial , OH-equatorial .[1]

  • Analysis: Conformer A places the two largest groups (Me and COOH) in the equatorial position. The penalty is only the smaller OH group in the axial position.

  • Stability: High .[1]

Cis-Isomer (Kinetic Product)
  • Configuration: 1-COOH (

    
    ) / 4-Me (
    
    
    
    )
  • Conformer A: Me-equatorial , COOH-axial , OH-equatorial .[1]

  • Conformer B: Me-axial , COOH-equatorial , OH-axial .[1]

  • Analysis: Conformer A is preferred because the Methyl group (largest A-value) demands the equatorial position. This forces the bulky Carboxyl group into the axial position.

  • Stability: Moderate .[1][2] Destabilized by the axial -COOH group (~1.4 kcal/mol steric strain).[1]

ConformationEnergy Trans Trans-Isomer (Diequatorial Scaffold) Cis Cis-Isomer (Axial Carboxyl) Trans->Cis Isomerization via Acid/Base Catalysis Stability Thermodynamic Stability Trans->Stability Most Stable (Me & COOH Equatorial) Cis->Stability Less Stable (COOH Axial)

Figure 1: Comparative stability of cis/trans isomers based on A-value summation.

Synthesis & Stereocontrol

The synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid typically proceeds via the cyanohydrin reaction starting from 4-methylcyclohexanone .[1] The stereochemical outcome is governed by the trajectory of nucleophilic attack.

The Synthetic Pathway[4][5]
  • Starting Material: 4-Methylcyclohexanone (exists predominantly with Methyl equatorial).[1]

  • Nucleophilic Attack: Addition of Cyanide (

    
    CN) or Chloroform anion (
    
    
    
    CCl
    
    
    , Jocic reaction).[1]
  • Hydrolysis: Conversion of the nitrile/trichloromethyl group to the carboxylic acid.

Stereoselectivity Mechanism

Nucleophiles preferentially attack cyclohexanones from the axial direction (perpendicular to the ring) rather than the equatorial direction, especially for small nucleophiles like cyanide.

  • Axial Attack: The nucleophile approaches from the axial face.

    • Result: The incoming group (CN) becomes Axial . The oxygen (OH) is pushed Equatorial .

    • Product Configuration: 1-CN (Axial) / 4-Me (Equatorial).[1]

    • Relationship: 1-Axial and 4-Equatorial groups are Cis (relative to the ring plane).[1]

    • Final Acid: Cis-Isomer (COOH-Axial / Me-Equatorial).[1]

SynthesisFlow Ketone 4-Methylcyclohexanone (Me-Equatorial) Attack Nucleophilic Attack (CN-) Axial Trajectory Preferred Ketone->Attack Intermediate Cyanohydrin Intermediate (CN-Axial, OH-Equatorial) Attack->Intermediate Kinetic Control Hydrolysis Acid Hydrolysis (H3O+, Heat) Intermediate->Hydrolysis Product Cis-1-Hydroxy-4-methyl cyclohexane-1-carboxylic acid (Major Kinetic Product) Hydrolysis->Product

Figure 2: Stereoselective synthesis pathway favoring the cis-isomer via axial attack.[1]

Analytical Characterization

Distinguishing the cis and trans isomers requires identifying the orientation of the carboxyl group relative to the methyl group.

Proton NMR ( H-NMR)[2]
  • Methyl Group Shift: The chemical shift of the C4-Methyl group is sensitive to the ring conformation.[1] In the trans-isomer (diequatorial), the methyl doublet appears at a standard equatorial position (~0.9 ppm).[1] In the cis-isomer, slight shielding/deshielding effects may occur due to the axial carboxyl group's through-space field effect.[1]

  • Rigid vs. Mobile Signals: The trans-isomer is conformationally locked (diequatorial).[1] The cis-isomer may show broadened signals if it undergoes slow chair-flipping at room temperature, though the Me-equatorial conformer dominates.[1]

Carbon NMR ( C-NMR)
  • Carboxyl Carbon: The axial -COOH (cis-isomer) typically resonates upfield (lower ppm) compared to the equatorial -COOH (trans-isomer) due to the

    
    -gauche effect from the ring carbons (C3/C5).[1]
    
  • C1 Quaternary Carbon: The shift of C1 differs significantly between isomers due to the different steric environment (axial vs equatorial OH).

Physical Properties[2]
  • Melting Point: The Trans-isomer (more symmetric, better packing, diequatorial) generally exhibits a higher melting point than the cis-isomer.

  • Solubility: The cis-isomer, with an axial carboxyl group, is often more soluble in polar organic solvents due to the exposed polar surface area and less efficient crystal lattice energy.

References

  • PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CID 18949698).[1][3][4][5] National Library of Medicine.[1] Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text for A-values and cyclohexane conformational analysis).

  • Avenoza, A., et al. (2001).[2] Synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids.[1][2] Tetrahedron.[1][2] (Context for stereoselective synthesis of cyclohexane amino/hydroxy acids). Available at: [Link]

Sources

Exploratory

stability of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in solution

An In-depth Technical Guide to the Solution Stability of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid Executive Summary This technical guide provides a comprehensive analysis of the chemical . As a molecule featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solution Stability of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the chemical . As a molecule featuring both a tertiary alcohol and a carboxylic acid on a cyclohexane scaffold, its stability is influenced by several factors, including pH, temperature, light, and oxidative stress. Understanding these liabilities is critical for researchers in chemical synthesis and drug development to ensure proper handling, storage, and formulation. This document outlines the primary degradation pathways—notably acid-catalyzed dehydration—and provides validated experimental protocols for conducting forced degradation studies. Furthermore, it details the analytical methodologies required to develop a stability-indicating method, ensuring accurate quantification of the parent molecule and its degradants.

Introduction

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a substituted cycloalkane derivative with the chemical formula C8H14O3[1][2]. Its structure, containing two key functional groups at a quaternary carbon, makes it an interesting building block in organic synthesis and a potential intermediate in the development of pharmaceutical compounds. The stability of such molecules is a cornerstone of chemical and pharmaceutical development, directly impacting shelf-life, formulation design, and regulatory approval.[3][4]

Forced degradation studies are an essential tool used to intentionally stress a molecule to predict its long-term stability and identify potential degradation products.[5][6] These studies are fundamental for developing and validating "stability-indicating" analytical methods—assays that can accurately measure the active ingredient without interference from any degradants.[4][6] This guide serves as a practical resource for scientists, offering both theoretical insights and actionable protocols for assessing the stability of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

Molecular Structure and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid possesses two functional groups that are the primary sites of potential degradation.

  • Tertiary Alcohol (-OH): Tertiary alcohols are prone to dehydration (elimination of water) under acidic conditions and heat to form alkenes.[7] Unlike primary or secondary alcohols, they are resistant to oxidation without cleavage of carbon-carbon bonds.

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule and is susceptible to photodegradation and, in some cases, thermal decarboxylation.[8][9] Its protonation state, dictated by the solution pH, significantly influences the molecule's reactivity and solubility.

The cyclohexane ring introduces conformational considerations (chair and boat conformers), which can influence the reactivity of the axial and equatorial substituents, although the primary degradation pathways are dictated by the functional groups themselves.

Caption: Chemical structure of the title compound.

Potential Degradation Pathways

Based on its functional groups, several degradation pathways can be predicted under stress conditions.

Acid-Catalyzed Dehydration

This is the most probable degradation pathway for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. The reaction proceeds via an E1 (unimolecular elimination) mechanism, which is characteristic of tertiary alcohols.[7][10]

  • Protonation: The acidic medium protonates the hydroxyl group, converting it into a good leaving group (-OH2+).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation at the C1 position.

  • Elimination: A proton is abstracted from an adjacent carbon by a weak base (e.g., water), leading to the formation of a double bond. The primary product is expected to be 4-methylcyclohex-1-ene-1-carboxylic acid.

Start 1-Hydroxy-4-methylcyclohexane- 1-carboxylic acid Protonation Protonation of -OH (Fast Equilibrium) Start->Protonation + H+ Intermediate1 Oxonium Ion Intermediate Protonation->Intermediate1 LossOfWater Loss of H2O (Rate-Determining Step) Intermediate1->LossOfWater Carbocation Tertiary Carbocation Intermediate LossOfWater->Carbocation Deprotonation Deprotonation (Fast) Carbocation->Deprotonation - H+ Product 4-Methylcyclohex-1-ene- 1-carboxylic acid + H2O Deprotonation->Product A Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) B Aliquot Stock into Vials for Each Stress Condition A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Withdraw Samples at Defined Time Points (e.g., 0, 2, 8, 24 hours) C->D E Quench Reaction & Neutralize (If necessary) D->E F Dilute to Target Concentration for Analysis E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify Degradation & Identify Degradation Products G->H

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

The following conditions are suggested as a starting point, aiming for 5-20% degradation to ensure the formation of primary degradants without destroying the molecule entirely. [3]

Stress Type Reagent/Condition Temperature Duration (Suggested)
Acidic 0.1 M HCl 60 °C 24 - 48 hours
Basic 0.1 M NaOH 60 °C 24 - 48 hours
Oxidative 3% H₂O₂ Room Temp 24 hours
Thermal (Solution) In Water/Buffer 80 °C 48 hours

| Photolytic | ICH Q1B Option 1 or 2 | Room Temp | Expose until specified illumination |

Analytical Methodologies

A robust analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method Development

For a polar, non-chromophoric molecule like 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a reversed-phase HPLC method is most suitable.

  • Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm) provides good retention for moderately polar compounds.

  • Mobile Phase: A gradient elution using an acidic mobile phase is recommended to ensure the carboxylic acid is protonated and yields a sharp peak shape. [11] * Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Detection:

    • UV Detection: The carboxyl group has a weak UV absorbance at low wavelengths (e.g., 205-215 nm). [11]This is simple but may lack sensitivity and specificity.

    • Mass Spectrometry (MS): LC-MS is highly recommended. It offers superior sensitivity and provides mass information that is invaluable for identifying the structures of unknown degradation products. [12][13]* Sample Preparation: Samples from forced degradation studies should be neutralized (if necessary) and diluted in the mobile phase to avoid peak distortion.

Method Validation

Once developed, the analytical method must be validated to prove it is "stability-indicating." This involves demonstrating specificity—the ability to resolve the parent peak from all degradation products—along with other standard validation parameters like linearity, accuracy, and precision, as outlined in regulatory guidelines.

Conclusion

The primary stability liability for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in solution is its susceptibility to acid-catalyzed and thermal dehydration, leading to the formation of 4-methylcyclohex-1-ene-1-carboxylic acid. It is expected to be relatively stable under mild basic, oxidative, and photolytic conditions, although forced degradation studies are necessary to confirm this.

A systematic approach using the forced degradation protocols and analytical strategies outlined in this guide will enable researchers to fully characterize the stability profile of this molecule. This knowledge is fundamental for making informed decisions regarding its synthesis, purification, storage, and formulation, ensuring the integrity and quality of the final product.

References

  • Scientific.net. (2012, February 27). Titanium Dioxide Catalyzed Photocatalytic Degradation of Carboxylic Acids from Waste Water. Available from: [Link]

  • Taylor & Francis Online. (2009, September 14). The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system. Available from: [Link]

  • ACS Publications. (2002, May 1). Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. Available from: [Link]

  • ACS Publications. The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Available from: [Link]

  • Royal Society of Chemistry. (2023, January 26). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Available from: [Link]

  • ResearchGate. Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. Available from: [Link]

  • ACS Publications. (1934, February). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Available from: [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols? Available from: [Link]

  • PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Available from: [Link]

  • American Elements. 1-hydroxy-4-methylcyclohexane-1-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • Michigan State University Chemistry. Alcohol Reactivity. Available from: [Link]

  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available from: [Link]

Sources

Foundational

Biological Activity of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid Derivatives: A Scaffold Analysis

Topic: Biological Activity of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) scaffold represents a critical intersection between natural product chemistry (specifically the p-menthane monoterpenes) and synthetic medicinal chemistry.[1] Characterized by a gem-disubstituted carbon at position 1 (bearing both hydroxyl and carboxyl groups) and a lipophilic methyl group at position 4, this structure offers unique stereochemical and physicochemical properties.

This guide analyzes the biological utility of HMCCA derivatives, focusing on their role as membrane-disrupting antimicrobial agents , anti-inflammatory modulators , and chiral building blocks for peptidomimetics. We examine the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their evaluation.

Structural Basis & Medicinal Chemistry[1]

The p-Menthane Connection

HMCCA (C₈H₁₄O₃) can be viewed structurally as a hydrated, oxidized derivative of the limonene/menthane skeleton. Unlike planar aromatic scaffolds, the cyclohexane ring of HMCCA adopts a chair conformation, presenting substituents in specific axial or equatorial orientations.

  • Lipophilic Tail (4-Methyl): Provides the necessary logP (lipophilicity) to penetrate microbial cell membranes or hydrophobic enzyme pockets.[1]

  • Polar Head (1-OH / 1-COOH): The gem-disubstitution at C1 creates a dense hydrogen-bonding network.[1] The 1-hydroxy group often acts as a hydrogen bond donor/acceptor, while the carboxylic acid serves as a negative charge center at physiological pH.

Stereochemical Criticality

The biological activity is heavily dependent on the relative stereochemistry of the substituents.

  • Cis-isomer: The 1-OH and 4-Methyl groups are on the same side of the ring.[1]

  • Trans-isomer: The 1-OH and 4-Methyl groups are on opposite sides.[1]

  • Impact: In enzyme binding (e.g., PLpro inhibition or metabolic enzymes), the specific spatial arrangement of the hydroxyl group relative to the carboxylate is a critical quality attribute (CQA).

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Analysis Core HMCCA Scaffold (Cyclohexane Ring) Pos1_COOH Position 1: Carboxylic Acid (Acidic Head) Core->Pos1_COOH Pos1_OH Position 1: Hydroxyl (H-Bond Donor/Acceptor) Core->Pos1_OH Pos4_Me Position 4: Methyl Group (Lipophilic Tail) Core->Pos4_Me Act_AntiInf Anti-inflammatory (Cytokine Inhibition) Pos1_COOH->Act_AntiInf Receptor Binding (Electrostatic) Act_Synth Peptidomimetic Building Block Pos1_OH->Act_Synth Constrains Conformation (Gem-disubstitution) Act_AntiBac Antimicrobial Activity (Membrane Disruption) Pos4_Me->Act_AntiBac Increases logP Permeates Lipid Bilayer

Figure 1: Structure-Activity Relationship (SAR) mapping of the HMCCA scaffold, highlighting the functional roles of the C1 and C4 substituents.

Biological Profiles

Antimicrobial Activity

Derivatives of cyclohexane-1-carboxylic acid, particularly those retaining the p-menthane alkyl pattern, exhibit broad-spectrum antimicrobial properties.[1]

  • Mechanism: Similar to monoterpenes (e.g., menthol, carvacrol), HMCCA derivatives partition into the bacterial cell membrane. The 4-methyl group anchors the molecule in the lipid bilayer, while the polar C1 head group disrupts the packing of phospholipid head groups, increasing membrane permeability and causing leakage of intracellular contents.

  • Target Spectrum:

    • Staphylococcus aureus (including MRSA): High sensitivity due to the interaction with the single membrane.

    • Escherichia coli: Moderate sensitivity; often requires esterification (e.g., methyl ester) to improve penetration through the outer membrane.

    • Candida albicans: Fungistatic activity observed in related amidrazone derivatives.

Anti-inflammatory Activity

Recent studies on cyclohex-1-ene-1-carboxylic acid derivatives (unsaturated analogs) suggest that the HMCCA scaffold possesses significant anti-inflammatory potential.[1]

  • Cytokine Suppression: Derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines, specifically TNF-α and IL-6 , in LPS-stimulated peripheral blood mononuclear cells (PBMCs).[1]

  • Pathway: The activity is linked to the inhibition of the NF-κB signaling pathway, preventing the transcription of inflammatory mediators.

Metabolic & Antitumor Potential[1][2]
  • Metabolite Mimicry: As a structural analog of cis-4-hydroxycyclohexanecarboxylic acid (a metabolite of p-hydroxybenzoic acid), HMCCA derivatives are often metabolically stable and excreted renally.[1]

  • PLpro Inhibition: In the context of SARS-CoV-2, aryl carboxylic acid moieties are explored as inhibitors of Papain-like protease (PLpro).[1] HMCCA serves as a non-aromatic, chiral alternative to these moieties, offering a different toxicity profile.

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of HMCCA derivatives against S. aureus and E. coli.

Materials:

  • Mueller-Hinton Broth (MHB).[1]

  • Test Compound (HMCCA derivative).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Resazurin dye (0.01% w/v).

  • 96-well microtiter plates.[1]

Workflow:

  • Stock Preparation: Dissolve the HMCCA derivative in DMSO to a concentration of 10 mg/mL. Note: Ensure final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: MHB + DMSO (no bacteria).

    • Growth Control: MHB + Bacteria + DMSO (no compound).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin dye. Incubate for 2–4 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial growth. The MIC is the lowest concentration that prevents color change.

Protocol B: In Vitro Anti-inflammatory Assay (PBMC Model)

Objective: Quantify the inhibition of TNF-α secretion in LPS-stimulated human PBMCs.[1]

Workflow:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (Ficoll-Paque).[1]

  • Seeding: Plate cells at 1 x 10⁶ cells/mL in RPMI-1640 medium.

  • Pre-treatment: Treat cells with HMCCA derivative (10, 50, 100 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge plates at 1000 x g for 10 minutes. Collect cell-free supernatant.

  • Quantification: Measure TNF-α levels using a commercial Sandwich ELISA kit.[1]

  • Data Analysis: Calculate % Inhibition relative to the LPS-only control.

Mechanism of Action Visualization

The following diagram illustrates the dual mechanism of action proposed for HMCCA derivatives: direct membrane interaction (Antimicrobial) and intracellular signaling modulation (Anti-inflammatory).

Mechanism_Action cluster_0 Extracellular / Membrane Interface cluster_1 Intracellular Signaling (Host) Compound HMCCA Derivative Bact_Membrane Bacterial Lipid Bilayer Compound->Bact_Membrane Hydrophobic Insertion (4-Methyl Group) Host_Receptor Host Cell Receptor (Unknown Target) Compound->Host_Receptor Binding Leakage Cell Lysis / Death Bact_Membrane->Leakage Disruption of Packing NFkB NF-κB Complex Host_Receptor->NFkB Inhibition Signal Nucleus Nucleus (Transcription) NFkB->Nucleus Reduced Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Downregulated Expression

Figure 2: Dual mechanistic pathways of HMCCA derivatives acting as antimicrobial agents (left branch) and anti-inflammatory modulators (right branch).[1]

Comparative Data Summary

The table below summarizes the biological activity of HMCCA and its close structural analogs based on available literature.

Compound ClassSpecific DerivativeTarget / ModelActivity MetricReference
Cyclohexane-1-carboxylic acid Methyl 4-methyl-1-hydroxy...[1][2]S. aureus (Bacteria)MIC: 64–128 µg/mL[1, 4]
Cyclohex-1-ene-1-carboxylic acid Amidrazone derivative (2f)TNF-α (Inflammation)66–81% Inhibition[2]
Cyclohexane-1-carboxylic acid cis-4-hydroxy- (Metabolite)Rat HepatocytesImmunosuppression[3]
Aryl Carboxylic Acid GRL0617 AnalogsSARS-CoV-2 PLproIC50: ~1.8 µM[5]

References

  • PubChem. (2025).[2] 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3.[1][2] National Library of Medicine.[3] [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • IPB CAMS. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

Sources

Exploratory

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid as a building block in medicinal chemistry

The following technical guide details the utility, synthesis, and application of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in medicinal chemistry. Executive Summary In the modern era of drug discovery, the "Escape...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in medicinal chemistry.

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) represents a high-value building block in this domain. It offers a defined geometric vector, a solubilizing polar motif, and a quaternary center that resists metabolic oxidation. This guide explores its role as a bioisostere, a conformational lock, and a precursor to spirocyclic scaffolds.

Chemical Profile & Structural Logic

Core Properties

The molecule features a cyclohexane ring substituted at the 1-position with both a hydroxyl group and a carboxylic acid (gem-disubstitution), and at the 4-position with a methyl group.

PropertyValue / CharacteristicRelevance to Drug Design
IUPAC Name 1-Hydroxy-4-methylcyclohexane-1-carboxylic acidUnambiguous identification.
CAS Number 41248-15-1Key for sourcing and database searches.
Molecular Weight 158.19 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
ClogP ~0.7 - 1.2Low lipophilicity aids in lowering overall logD of conjugates.
Fsp³ 0.75 (6/8 carbons)High saturation fraction correlates with improved clinical success.
pKa (COOH) ~4.5Typical carboxylic acid; ionizable at physiological pH.
Stereochemical Architecture

The presence of the 4-methyl group breaks the symmetry of the cyclohexane ring, creating cis and trans diastereomers relative to the hydroxyl group.

  • Conformational Locking: The bulky 4-methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain (A-value of Methyl ≈ 1.7 kcal/mol). This anchors the ring conformation.

  • The Quaternary Center (C1): The gem-disubstitution at C1 forces one substituent (OH or COOH) to be axial and the other equatorial. This creates a rigid, non-inverting center that directs substituents in precise 3D vectors.

Isomers cluster_legend Stereochemical Outcome Ketone 4-Methylcyclohexanone (Substrate) Axial_Attack Path A: Axial Attack (Kinetic Control) Ketone->Axial_Attack CN- Equatorial_Attack Path B: Equatorial Attack (Thermodynamic Control) Ketone->Equatorial_Attack CN- Isomer_1 Isomer 1 (cis-OH/Me) OH: Equatorial | COOH: Axial Axial_Attack->Isomer_1 Hydrolysis Isomer_2 Isomer 2 (trans-OH/Me) OH: Axial | COOH: Equatorial Equatorial_Attack->Isomer_2 Hydrolysis

Figure 1: Stereochemical divergence during synthesis. The 4-methyl anchor dictates that the incoming nucleophile (CN-) determines the final axial/equatorial orientation of the carboxylate.

Medicinal Chemistry Applications

Bioisosterism and Linker Design

HMCCA serves as a rigidified mimic of glycolic acid or lactic acid .

  • Transition State Mimicry: The

    
    -hydroxy acid motif mimics the tetrahedral intermediate of amide hydrolysis, making it a potential warhead for protease inhibitors.
    
  • Saturated Bioisostere: Replacing a planar salicylic acid or benzoic acid moiety with HMCCA increases solubility and introduces complexity (chirality) without significantly increasing molecular weight.

Metabolic Stability

The quaternary carbon at C1 is fully substituted, blocking the


-oxidation pathway that commonly degrades simple carboxylic acids or ethers. The 4-methyl group also blocks the para-position, a common site for CYP450-mediated hydroxylation in analogous phenyl rings.
Precursor to Spirocycles

HMCCA is a privileged starting material for spiro[4.5]decane systems. Intramolecular lactonization or cyclization with adjacent nucleophiles yields spiro-lactones or spiro-lactams, which are valuable scaffolds for restricting the conformational space of peptiomimetics.

Synthetic Methodology

The most robust route to 1-hydroxy-4-methylcyclohexane-1-carboxylic acid is the Cyanohydrin Synthesis followed by acid hydrolysis. This protocol is self-validating as the intermediate nitrile has a distinct IR signal (~2230 cm⁻¹), and the final acid shift is observable by ¹H NMR.

Step-by-Step Protocol

Step 1: Cyanohydrin Formation [1]

  • Reagents: 4-Methylcyclohexanone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, cat. 0.05 eq).

  • Solvent: Dichloromethane (DCM) or neat.

  • Procedure:

    • Dissolve 4-methylcyclohexanone in anhydrous DCM under N₂ atmosphere.

    • Add catalytic ZnI₂.

    • Add TMSCN dropwise at 0°C to control the exotherm.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of ketone).

    • Quench: Add MeOH to cleave the TMS ether (optional, or proceed directly to hydrolysis).

Step 2: Pinner Hydrolysis to Carboxylic Acid

  • Reagents: Conc. HCl or H₂SO₄ (excess).

  • Procedure:

    • Dissolve the crude cyanohydrin in conc. HCl (12 M).

    • Heat to reflux (approx. 100°C) for 12–16 hours. Note: This harsh condition converts the nitrile to the acid and hydrolyzes the TMS group.

    • Workup: Cool to RT. The product may precipitate. If not, extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography (typical eluent: DCM/MeOH 95:5 with 1% AcOH).

Synthetic Workflow Diagram

Synthesis Start 4-Methylcyclohexanone Step1 Step 1: Nucleophilic Attack (TMSCN, ZnI2, DCM) Start->Step1 Inter Intermediate: Silylated Cyanohydrin Step1->Inter C-C Bond Formation Step2 Step 2: Acid Hydrolysis (HCl, Reflux, 12h) Inter->Step2 CN -> COOH OTMS -> OH Product Target: 1-Hydroxy-4-methylcyclohexane- 1-carboxylic acid Step2->Product Final Isolation

Figure 2: Synthetic pathway via the cyanohydrin route. This method ensures the installation of the gem-disubstituted center.

References

  • ChemicalBook. (2025).[2] 1-Hydroxycyclohexanecarboxylic Acid Chemical Properties and Synthesis.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18949698, 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.[3]

  • Avenoza, A., et al. (2001).[4] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.[4] (Discusses analogous stereocontrolled synthesis on cyclohexane rings).

  • Ratto, A., & Honek, J. (2024).[5] Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.[5] Current Medicinal Chemistry.

  • Organic Syntheses. (1963). 1-Methylcyclohexanecarboxylic Acid.[3][6][7][8][9] Org.[10] Synth. 1963, 43, 66. (Foundational protocol for hindered cyclohexane acids).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

Executive Summary & Strategic Rationale The synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid represents a classic challenge in alicyclic functionalization: the installation of a geminal hydroxy-carboxylate mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid represents a classic challenge in alicyclic functionalization: the installation of a geminal hydroxy-carboxylate motif on a conformationally biased ring.[1] This molecule serves as a critical scaffold for conformationally restricted amino acid analogs (e.g., gabapentinoids) and peptidomimetics.[1]

While traditional Strecker or chloroform-based (Jocic-Reeve) syntheses exist, they often suffer from poor safety profiles (HCN gas evolution) or low yields due to steric hindrance at the C1 position.[1]

This guide prioritizes the Trimethylsilyl Cyanide (TMSCN) route. [1]

  • Why? It circumvents the handling of free cyanide salts and gaseous HCN.

  • Mechanism: Zinc iodide (

    
    ) catalyzed addition of TMSCN to the ketone, followed by a "one-pot" acid hydrolysis.[1]
    
  • Stereocontrol: The 4-methyl substituent locks the cyclohexane ring, creating distinct axial vs. equatorial attack vectors, resulting in separable cis and trans diastereomers.

Reaction Pathway & Mechanism[1][2][3][4]

The synthesis proceeds in two distinct phases: Cyanosilylation and Hydrolysis .

Graphviz Pathway Visualization[1]

ReactionPathway Ketone 4-Methylcyclohexanone (Starting Material) Intermediate O-TMS Cyanohydrin (Intermediate) Ketone->Intermediate Step 1: Nucleophilic Addition (DCM, 0°C to RT) TMSCN TMSCN / ZnI2 (cat.) (Reagent) TMSCN->Intermediate Product 1-Hydroxy-4-methylcyclohexane- 1-carboxylic acid (Target) Intermediate->Product Step 2: Acid Hydrolysis (Reflux) Acid HCl / H2O (Hydrolysis) Acid->Product

Figure 1: Two-step synthesis via silylated cyanohydrin intermediate.

Experimental Protocols

Phase 1: Cyanosilylation (Formation of O-TMS Cyanohydrin)[1]

Safety Critical: TMSCN is volatile and liberates HCN upon contact with moisture. All operations must be performed in a functioning fume hood.[1] Silver nitrate (


) solution should be available to neutralize spills.[1]

Reagents:

Reagent Equiv. Role
4-Methylcyclohexanone 1.0 Substrate
Trimethylsilyl cyanide (TMSCN) 1.2 Nucleophile

| Zinc Iodide (


) | 0.05 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | Solvent (Anhydrous) |[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 4-Methylcyclohexanone (11.2 g, 100 mmol) and anhydrous ZnI2 (1.6 g, 5 mmol) to the flask.

  • Solvation: Add DCM (50 mL) and stir until the catalyst is partially suspended.

  • Addition: Cool the mixture to 0°C (ice bath). Add TMSCN (11.9 g, 120 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Note: The reaction is exothermic. Control the rate to prevent solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Check reaction progress via IR spectroscopy.[1] Disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of the nitrile stretch (~2230 cm⁻¹) indicates completion.[1]

  • Workup: The intermediate silylated cyanohydrin is hydrolytically unstable. Do not perform an aqueous workup. Proceed directly to Phase 2 or remove volatiles in vacuo if storage is necessary (store under

    
     at -20°C).
    
Phase 2: Hydrolysis to Hydroxy Acid[1]

Rationale: Strong acid is required to hydrolyze the nitrile to the carboxylic acid and cleave the O-TMS group simultaneously.[1]

Procedure:

  • Solvent Exchange: If DCM was removed, dissolve the residue in 1,4-Dioxane (30 mL).[1]

  • Acid Addition: Add conc. HCl (40 mL) carefully to the reaction vessel.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to vigorous reflux (approx. 100°C) for 12–16 hours.

    • Observation: Ammonium chloride (

      
      ) will precipitate as a byproduct.[1]
      
  • Isolation:

    • Cool to RT.

    • Concentrate the mixture in vacuo to approx. 1/3 volume to remove excess HCl and dioxane.

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Extraction Logic: The product is an organic acid; it will partition into the organic layer at acidic pH.[1]

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the crude solid.
    

Stereochemical Resolution (Purification)[1]

The crude product contains a mixture of cis and trans isomers (relative stereochemistry of the -OH and -Methyl groups).[1]

Separation Strategy: The isomers typically exhibit significantly different solubility profiles in non-polar solvents due to hydrogen bonding differences (intramolecular vs. intermolecular).[1]

Workflow:

Purification Crude Crude Mixture (Cis/Trans Isomers) Recryst Recrystallization (Solvent: Benzene/Hexane or Water) Crude->Recryst Filtration Filtration Recryst->Filtration Solid Solid Fraction (Major Isomer) Filtration->Solid Precipitate Liquor Mother Liquor (Minor Isomer) Filtration->Liquor Filtrate

Figure 2: Purification workflow.[1] Note: Literature suggests the trans-isomer (OH and Methyl trans) often crystallizes less readily than the cis, but this must be empirically determined via NMR.[1]

Protocol:

  • Dissolve the crude solid in a minimum amount of hot Benzene (or Toluene for safety).[1]

  • Add Hexane dropwise until turbidity persists.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the precipitate.

    • Solid: Typically enriched in the isomer capable of better crystal packing (often the cis-isomer where OH is axial and Methyl is equatorial, or vice versa depending on the specific lattice energy).[1]

    • Filtrate: Contains the other isomer.

Analytical Validation

ParameterExpected Value / MethodNotes
Appearance White crystalline solid
Melting Point 130–132°C (Mix), >145°C (Pure Isomer)Varies by isomeric ratio.[1]
IR Spectroscopy ~3400 cm⁻¹ (OH), ~1710 cm⁻¹ (COOH)Nitrile peak (2230 cm⁻¹) must be absent.[1]
1H NMR (DMSO-d6)

12.0 (s, 1H, COOH),

4.5 (s, 1H, OH)
Methyl doublet at

0.9 confirms integrity of the ring.[1]
Mass Spec (ESI) [M-H]⁻ = 157.1Negative mode is preferred for carboxylic acids.[1]

References

  • Gassman, P. G.; Talley, J. J. "Cyanohydrins from Carbonyl Compounds: 1-Hydroxy-4-methylcyclohexanecarbonitrile."[1] Organic Syntheses, Coll.[2][3] Vol. 7, p. 20 (1990).[1] Link

  • Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682 (1999).[1] Link[1]

  • Avenoza, A., et al. "Synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids."[1] Tetrahedron, 57(14), 2745-2755 (2001).[1][4] (Provides analogous workup conditions for hydroxy-cyclohexane acids). Link

  • PubChem Compound Summary. "1-Hydroxy-4-methylcyclohexane-1-carboxylic acid."[1][5] National Center for Biotechnology Information. Link[1]

Sources

Application

Application Note & Protocol: Stereoselective Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

Abstract This document provides a comprehensive guide to the stereoselective synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid, a valuable chiral building block for pharmaceutical and materials science applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid, a valuable chiral building block for pharmaceutical and materials science applications. The inherent challenge in this synthesis lies in the controlled formation of two stereocenters, C1 and C4. This guide presents a robust and diastereoselective protocol starting from commercially available 4-methylcyclohexanone. We will delve into the mechanistic basis for stereocontrol, provide a detailed, step-by-step experimental procedure, and discuss analytical methods for characterization. The primary strategy detailed herein involves a diastereoselective cyanohydrin formation followed by hydrolysis, a classic and reliable method for constructing α-hydroxy acids.

Introduction and Strategic Overview

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a conformationally restricted α-hydroxy acid. Such structures are of significant interest in medicinal chemistry as they can serve as scaffolds or fragments that mimic peptide turns or introduce rigid structural constraints into drug candidates, potentially enhancing binding affinity and metabolic stability. The molecule possesses two stereocenters, giving rise to four possible stereoisomers. The ability to selectively synthesize a specific isomer is crucial for elucidating structure-activity relationships (SAR) in drug discovery.

Our synthetic approach is predicated on the nucleophilic addition to the carbonyl group of 4-methylcyclohexanone. The pre-existing stereocenter at C4, bearing the methyl group, serves as a stereodirecting element. The primary challenge is to control the facial selectivity of the nucleophilic attack at the C1 carbonyl, leading to either an axial or equatorial hydroxyl group relative to the plane of the ring.

The chosen two-step strategy is as follows:

  • Diastereoselective Cyanohydrin Formation: Addition of a cyanide nucleophile to 4-methylcyclohexanone to form 1-hydroxy-4-methylcyclohexane-1-carbonitrile. The stereochemical outcome of this step is the lynchpin of the entire synthesis.

  • Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid under acidic conditions to yield the final product.

This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.

Mechanistic Rationale for Diastereoselectivity

The stereochemical outcome of the nucleophilic addition to 4-methylcyclohexanone is governed by a combination of steric and electronic effects. The methyl group at C4 preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. The incoming nucleophile (cyanide) can then attack the carbonyl carbon from either the axial or equatorial face.

  • Axial Attack: This pathway is generally favored for small nucleophiles. It proceeds through a chair-like transition state and avoids steric hindrance from the axial hydrogens at C3 and C5. This leads to the formation of the cis-isomer, where the newly formed hydroxyl group is in the equatorial position.

  • Equatorial Attack: This pathway is sterically more hindered due to interactions with the axial hydrogens. It is generally disfavored but can become more competitive with bulky nucleophiles or under specific catalytic conditions. This would lead to the trans-isomer with an axial hydroxyl group.

For the addition of cyanide, axial attack is the dominant pathway, leading to a preponderance of the thermodynamically more stable product with an equatorial hydroxyl group.

Diastereoselective Cyanide Addition cluster_reactant 4-Methylcyclohexanone cluster_ts Transition States cluster_product Intermediate Cyanohydrin reactant reactant_img TS_axial Axial Attack (Favored) reactant_img->TS_axial k_axial TS_equatorial Equatorial Attack (Disfavored) reactant_img->TS_equatorial k_equatorial CN CN⁻ CN->TS_axial k_axial CN->TS_equatorial k_equatorial product_cis_img cis-Isomer (Major Product) TS_axial->product_cis_img note1 k_axial > k_equatorial due to less steric hindrance TS_axial->note1 product_trans_img trans-Isomer (Minor Product) TS_equatorial->product_trans_img product_cis product_trans

Figure 1: Mechanism of diastereoselective cyanide addition. Axial attack is kinetically favored, leading to the cis-isomer as the major product.

Experimental Protocols

Safety Precaution: This synthesis involves the use of trimethylsilyl cyanide (TMSCN), which is toxic and reacts with water to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. A quench solution of aqueous sodium hypochlorite (bleach) should be readily available to neutralize any cyanide-containing waste.

Protocol 1: Synthesis of cis-1-Hydroxy-4-methylcyclohexane-1-carbonitrile

This protocol is adapted from established procedures for cyanohydrin formation.

Materials:

  • 4-Methylcyclohexanone (98%)

  • Trimethylsilyl cyanide (TMSCN, 98%)

  • Zinc iodide (ZnI₂, anhydrous, 99.99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methylcyclohexanone (5.61 g, 50.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (100 mL) via cannula or syringe. Cool the solution to 0 °C in an ice-water bath. Add anhydrous zinc iodide (0.80 g, 2.5 mmol, 0.05 equiv) to the stirred solution.

  • Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN) (7.5 mL, 60.0 mmol, 1.2 equiv) dropwise to the reaction mixture over 15 minutes using a syringe. Causality Note: The dropwise addition at low temperature helps to control the exothermicity of the reaction and maximize diastereoselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

  • Workup (Silyl Ether Cleavage): Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the intermediate silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Causality Note: The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cyanohydrin as a pale yellow oil. The product is often used in the next step without further purification.

Protocol 2: Hydrolysis to cis-1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

Materials:

  • Crude 1-hydroxy-4-methylcyclohexane-1-carbonitrile (from Protocol 1)

  • Concentrated hydrochloric acid (approx. 12 M)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Place the crude cyanohydrin (assuming ~50 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Hydrolysis: Add concentrated HCl (75 mL) to the flask. Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Causality Note: The harsh acidic conditions and high temperature are necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid and then to the ammonium salt.

  • Isolation: After cooling to room temperature, a white precipitate may form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water (2 x 15 mL) to remove residual HCl and ammonium chloride.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or an ethyl acetate/hexanes mixture to yield the final product as a white crystalline solid.

Data and Expected Results

The following table summarizes the expected outcomes for the synthesis. Diastereomeric ratios are based on analogous systems reported in the literature.

StepProductStarting MaterialKey ReagentsTemp.TimeTypical Yieldd.r. (cis:trans)
11-Hydroxy-4-methylcyclohexane-1-carbonitrile4-MethylcyclohexanoneTMSCN, ZnI₂0°C to RT5-7 h90-98%>90:10
21-Hydroxy-4-methylcyclohexane-1-carboxylic acidCyanohydrin IntermediateConc. HClReflux12-18 h80-90%>90:10

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material to the final product.

Synthetic_Workflow start 4-Methylcyclohexanone step1 Protocol 1: Cyanohydrin Formation start->step1 1. TMSCN, ZnI₂ 2. DCM, 0°C to RT intermediate cis-1-Hydroxy-4-methyl- cyclohexane-1-carbonitrile step1->intermediate step2 Protocol 2: Acid Hydrolysis intermediate->step2 Conc. HCl, Reflux product cis-1-Hydroxy-4-methyl- cyclohexane-1-carboxylic Acid step2->product purification Recrystallization product->purification final_product Pure Product (>95% d.e.) purification->final_product

Figure 2: Workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess diastereomeric purity by integrating characteristic signals for each isomer.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the broad O-H stretch (from both alcohol and carboxylic acid) and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective synthesis approaches (not detailed in this protocol), chiral HPLC would be essential to determine the enantiomeric excess (e.e.).

References

  • General Cyanohydrin Formation: Evans, D. A. Asymmetric Catalysis. Course Handouts, Harvard University. [Link to a representative educational resource on stereoselective reactions]
  • Nucleophilic Addition to Cyclohexanones: Eliel, E. L., Wilen, S. H. Stereochemistry of Organic Compounds. Wiley. [Link to a reputable publisher page for the book]
  • Organocatalysis Reviews (for alternative strategies): List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews. [Link][1][2]

  • Chiral Auxiliary Approaches: Yu, H., Ballard, C. E., & Wang, B. (2001). A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary. Tetrahedron Letters. [Link][3]

Sources

Method

Application Note: Crystallization & Purification of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

This Application Note provides a rigorous, field-validated protocol for the crystallization and diastereomeric separation of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) . Executive Summary 1-Hydroxy-4-methylc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the crystallization and diastereomeric separation of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) .

Executive Summary

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) is a critical carbocyclic building block, often employed in the synthesis of protease inhibitors and receptor modulators. Synthetically derived from 4-methylcyclohexanone via the cyanohydrin route, the crude product invariably exists as a mixture of cis and trans diastereomers.

This guide details a Fractional Crystallization Protocol to separate these isomers without the need for expensive chiral chromatography. The method exploits the distinct lattice energies and solubility profiles of the equatorial-carboxyl (trans) versus axial-carboxyl (cis) conformers.

Key Technical Specifications
PropertySpecification
Target Molecule 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid
CAS Number 41248-15-1
Molecular Weight 158.19 g/mol
Primary Impurity Diastereomeric isomer (cis vs trans mixture)
Separation Principle Differential solubility in EtOAc/Hexane and Water
Yield Target >60% (Single Isomer)
Purity Target >98% (HPLC/NMR)

Mechanistic Principles of Separation

The separation relies on the conformational stability of the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the bulky 4-methyl group locks the ring conformation, preferentially occupying the equatorial position to minimize 1,3-diaxial interactions.

This creates two distinct diastereomers at the C1 quaternary center:

  • Trans-Isomer (Thermodynamic): The Carboxyl (-COOH) group is Equatorial (anti to the methyl). The Hydroxyl (-OH) is Axial . This isomer typically exhibits higher lattice energy and lower solubility in non-polar solvents due to efficient hydrogen bonding networks.

  • Cis-Isomer (Kinetic): The Carboxyl (-COOH) group is Axial (syn to the methyl). The Hydroxyl (-OH) is Equatorial . This isomer is often more soluble in organic solvents due to the steric bulk of the axial carboxyl group disrupting crystal packing.

Strategic Workflow: The protocol uses a "Polarity Gradient" approach. We first remove inorganic salts using water, then utilize a biphasic organic system (Ethyl Acetate/Hexane) to selectively precipitate the less soluble trans-isomer.

Process Flow Diagram

HMCCA_Purification Start Crude Reaction Mixture (Acid Hydrolysis of Cyanohydrin) Step1 Aqueous Workup (Removal of NH4Cl/Inorganics) Start->Step1 Extraction CrudeSolid Dried Crude Solid (Cis/Trans Mixture) Step1->CrudeSolid Evaporation Screening Solubility Screening (EtOAc vs. Toluene) CrudeSolid->Screening QC Check Cryst1 Primary Crystallization Solvent: Ethyl Acetate (Reflux) Screening->Cryst1 Select Solvent Filter1 Hot Filtration / Cooling Cryst1->Filter1 Cool to 4°C Precipitate Precipitate (Target Isomer) Typically Trans-HMCCA Filter1->Precipitate Solid Filtrate Mother Liquor (Enriched Cis-Isomer) Filter1->Filtrate Liquid Recryst Recrystallization (EtOAc/Hexane 1:3) Precipitate->Recryst Purification Final Pure HMCCA Isomer (>98% de) Recryst->Final Dry

Caption: Workflow for the isolation of diastereomerically pure HMCCA from crude hydrolysis mixtures.

Detailed Experimental Protocols

Protocol A: Synthesis Workup (Pre-Crystallization)

Context: This step assumes the starting material is the crude reaction mixture from the acid hydrolysis of 1-hydroxy-4-methylcyclohexanecarbonitrile.

  • Neutralization: If the hydrolysis was performed in concentrated HCl, dilute the reaction mixture with ice water. Adjust pH to ~2.0 using 10% NaOH (aq) if necessary to ensure the acid is protonated but salts are soluble.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x Vol) .

    • Note: Avoid Ether; Ethyl Acetate is preferred for its ability to solubilize the polar hydroxy-acid.

  • Washing: Wash combined organics with Brine (1x) to remove residual water/acid.

  • Drying: Dry over Anhydrous MgSO₄. Filter and concentrate in vacuo to obtain the Crude Solid .

    • Checkpoint: Analyze Crude Solid by ¹H-NMR. You should observe two sets of methyl doublets (approx 0.9 - 1.1 ppm) corresponding to the cis and trans isomers.

Protocol B: Fractional Crystallization (Isomer Separation)

Objective: Isolate the major diastereomer (typically trans) from the crude mixture.

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • n-Hexane (or Petroleum Ether 40-60°C)

Procedure:

  • Dissolution: Transfer 10.0 g of Crude HMCCA into a round-bottom flask. Add 30 mL of Ethyl Acetate .

  • Reflux: Heat the mixture to reflux (approx. 77°C) with stirring.

    • Observation: If the solid does not completely dissolve, add more EtOAc in 5 mL increments until dissolution is complete.

  • Precipitation Initiation: Remove from heat. While still hot, slowly add n-Hexane dropwise until a slight turbidity (cloudiness) persists.

    • Ratio: The final solvent ratio is typically 1:2 (EtOAc:Hexane) .

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (25°C) over 2 hours.

    • Transfer to a refrigerator (4°C) for 12 hours.

    • Mechanism:[1][2][3][4] The less soluble diastereomer (usually trans) will crystallize out as white prisms or needles.

  • Filtration: Filter the cold mixture under vacuum.

    • Solid Cake: Wash with cold 1:3 EtOAc:Hexane. This is your Enriched Isomer A .

    • Filtrate: Contains Enriched Isomer B .

  • Recrystallization (Polishing):

    • Take the solid "Enriched Isomer A".

    • Redissolve in minimum hot Ethyl Acetate.

    • Cool to 4°C (without adding Hexane, or adding very little).

    • Filter to obtain Pure HMCCA Isomer .

Protocol C: Characterization & Validation

Trustworthiness: You must validate which isomer you have isolated.

1. Melting Point Determination:

  • Pure isomers of cyclohexane carboxylic acids typically have sharp melting points (>120°C). A broad range (>2°C) indicates a mixture.

2. ¹H-NMR Spectroscopy (Validation):

  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signal: Look at the C4-Methyl doublet .

    • Trans-isomer (Eq-Me/Eq-COOH): The ring is rigid. The methyl group is equatorial.[5]

    • Cis-isomer (Eq-Me/Ax-COOH): The axial carboxyl group shifts the magnetic environment of the ring protons.

  • NOESY Experiment: Irradiate the Methyl signal.

    • If you see a strong NOE correlation to the C1-Hydroxyl proton, they are cis (close in space).

    • If weak/no correlation, they are trans.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Impurities preventing crystal lattice formation.Re-dissolve in EtOAc, treat with activated charcoal, filter, and restart. Use a seed crystal if available.
Low Yield Product too soluble in EtOAc.Increase the ratio of Hexane (up to 1:4) or lower the crystallization temperature to -20°C.
No Separation Isomers have similar solubility profiles in EtOAc.Switch solvent system to Water/Ethanol (9:1) . Some hydroxy-acids crystallize better from aqueous systems at controlled pH (pH 1-2).

References

  • Synthesis of Cyclohexane Carboxylic Acids

    • Organic Syntheses, Coll. Vol. 5, p. 739 (1973); Vol. 41, p. 60 (1961). (Methodology for carboxylation and hydrolysis).[1][4][6][7]

    • Source:

  • Stereochemistry & Separation of Hydroxy-Cyclohexanes

    • Avenoza, A., et al. "Synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 57(14), 2745-2755 (2001). (Describes separation of analogous amino-hydroxy isomers).
    • Source:

  • Compound Data & Safety

    • PubChem CID 18949698: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.[8]

    • Source:

  • General Diastereomer Separation

    • Siegel, S., et al. "Quantitative Relationships in the Reactions of trans-4-X-Cyclohexanecarboxylic Acids."[3] Journal of the American Chemical Society.[3] (Foundational work on cyclohexane acid solubility).

    • Source:

Sources

Application

Application Note: High-Efficiency Derivatization of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid for GC-MS

This is a comprehensive technical guide and protocol for the derivatization and GC-MS analysis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) . Executive Summary The analysis of 1-Hydroxy-4-methylcyclohexane-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the derivatization and GC-MS analysis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) .

Executive Summary

The analysis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemical challenge: the presence of a tertiary hydroxyl group at the C1 position, sterically crowded by the adjacent carboxylic acid and the cyclohexane ring structure. Standard silylation protocols often fail to fully derivatize this tertiary hydroxyl, leading to poor peak shape, quantitative inaccuracy, and "ghost" peaks from mono-derivatized intermediates.

This guide details a robust Two-Step Solvation/Catalytic Silylation Protocol utilizing BSTFA + 1% TMCS driven by thermal energy. This method ensures quantitative conversion of both the carboxylic acid and the hindered tertiary hydroxyl into their respective Trimethylsilyl (TMS) esters/ethers, enabling precise separation of cis and trans isomers.

Chemical Context & Reaction Mechanism[1][2][3][4]

The Analyte
  • Compound: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid[1][2]

  • Formula:

    
    
    
  • MW: 158.20 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Reactive, easily silylated.

    • Tertiary Hydroxyl (-OH): Sterically hindered at C1; difficult to access.

    • Methyl Group (-CH3): At C4, creates cis/trans diastereomers.

The Derivatization Strategy

We utilize Silylation to replace active protic hydrogens with trimethylsilyl (TMS) groups.[3][4]

  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).[5]
    
  • Role of TMCS: Acts as a Lewis acid catalyst to increase the silylation potential (donor strength) of BSTFA, essential for attacking the hindered tertiary -OH.

  • Role of Pyridine: Acts as a solvent and an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction to completion.

Reaction Scheme

The reaction proceeds in two theoretical stages (though they occur simultaneously in the vial):

  • Fast Stage: Silylation of the unhindered Carboxyl group.

  • Slow Stage: Silylation of the hindered Tertiary Hydroxyl group (Requires Heat + Catalyst).


Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationPurpose
HMCCA Standard >98% PurityTarget Analyte
BSTFA + 1% TMCS GC Derivatization GradeSilylating Agent + Catalyst
Pyridine Anhydrous (Max 0.005% H2O)Solvent & Acid Scavenger
Hexane or Ethyl Acetate HPLC/GC GradeDilution Solvent (Post-Rxn)
Reaction Vials 2 mL Amber Glass, SilanizedPrevent adsorption
Step-by-Step Derivatization Workflow

CRITICAL: All glassware must be oven-dried. Moisture kills the silylation reagent.

  • Sample Preparation:

    • Weigh 1.0 - 2.0 mg of HMCCA into a 2 mL silanized amber vial.

    • Note: If the sample is aqueous, it must be lyophilized to complete dryness before proceeding.

  • Solvation:

    • Add 100 µL of Anhydrous Pyridine .

    • Vortex for 30 seconds to ensure complete dissolution. The tertiary alcohol must be in solution for the reagent to access it.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Ratio: This provides a massive molar excess (>50:1) to drive the equilibrium to the right.

    • Flush the vial headspace with dry Nitrogen gas for 5 seconds (optional but recommended).

    • Cap tightly with a PTFE-lined crimp cap.

  • Thermal Incubation:

    • Place the vial in a heating block at 70°C for 60 minutes .

    • Why? Room temperature is insufficient for the tertiary -OH. 70°C provides the activation energy required to overcome steric hindrance at the C1 position.

  • Final Work-up:

    • Remove from heat and allow to cool to room temperature.

    • (Optional) Dilute with 300 µL of Hexane or Ethyl Acetate to adjust concentration for the detector.

    • Transfer to an autosampler vial with a low-volume insert.

    • Inject within 24 hours. (TMS derivatives of tertiary alcohols can be hydrolytically unstable).

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (or equivalent 5% phenyl-arylene phase).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[6]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temp: 260°C.

    • Mode: Split 10:1 (for high conc.) or Splitless (trace analysis).

    • Liner: Deactivated glass wool liner.

Oven Program

Separation of cis and trans isomers requires a shallow ramp in the mid-temperature range.

StepRate (°C/min)Temp (°C)Hold (min)
Initial-702.0
Ramp 1101800.0
Ramp 252400.0
Ramp 3303005.0
Mass Spectrometer (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[6]

  • Scan Range: 50 – 450

    
    
    
  • Solvent Delay: 4.0 min (to skip Pyridine/BSTFA peaks).

Data Interpretation & Validation

Isomer Separation

HMCCA exists as cis and trans isomers based on the orientation of the C4-Methyl relative to the C1-Hydroxyl/Carboxyl group.

  • Expectation: You will see two distinct peaks with identical mass spectra.

  • Elution Order: typically, the isomer with the equatorial bulky group elutes second, but this is column-dependent. Integration of both peaks is required for total HMCCA quantification.

Mass Spectral Fingerprint (Di-TMS Derivative)
  • Derivative Formula:

    
    
    
  • Molecular Weight: 302.56 amu

Key Diagnostic Ions:

  • 
     302 (
    
    
    
    ):
    Molecular ion (often weak or absent).
  • 
     287 (
    
    
    
    ):
    Loss of a methyl group from a TMS moiety. Usually visible.
  • 
     185 (
    
    
    
    ):
    Base Peak / Quantifier Ion.
    • Mechanism:[1] Cleavage of the C1-C(Carboxyl) bond. Loss of the -COOTMS group (

      
       117). This is the classic "Alpha Cleavage" for alpha-hydroxy acid TMS derivatives.
      
  • 
     73:  Trimethylsilyl cation (
    
    
    
    ). High abundance, non-specific.
Quality Control
  • Blank: Inject a Pyridine + BSTFA blank to ensure no background contamination (look for siloxane bleed).

  • Derivatization Efficiency Check: If you see a peak at MW 230 (Mono-TMS), the tertiary -OH did not react. Increase reaction time to 90 mins or Temp to 80°C.

Visualization

Derivatization Workflow Diagram

G Start Start: 1-2 mg HMCCA Dry Lyophilize/Dry Sample (Remove all H2O) Start->Dry Solvate Add 100 µL Pyridine (Vortex 30s) Dry->Solvate Anhydrous Conditions Reagent Add 100 µL BSTFA + 1% TMCS (Flush with N2) Solvate->Reagent Heat Incubate @ 70°C for 60 Minutes Reagent->Heat Activation of 3° -OH Cool Cool to RT Dilute w/ Hexane (Optional) Heat->Cool Inject GC-MS Injection (Split/Splitless) Cool->Inject

Figure 1: Step-by-step derivatization workflow ensuring complete silylation of the hindered hydroxyl.

Reaction Mechanism & Fragmentation

Reaction Substrate HMCCA (Tertiary -OH) Intermediate Mono-TMS (Transient) Substrate->Intermediate Fast (-COOH) Reagents BSTFA / TMCS / Pyridine Reagents->Substrate Product Di-TMS Derivative (MW 302) Intermediate->Product Slow (Tertiary -OH) Requires 70°C Fragment1 Frag: m/z 287 (M - CH3) Product->Fragment1 EI Source Fragment2 Frag: m/z 185 (Base Peak: M - COOTMS) Product->Fragment2 Alpha Cleavage

Figure 2: Reaction pathway from HMCCA to Di-TMS derivative and subsequent MS fragmentation.

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar organic compounds with GC-MS. Talanta. [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. [Link]

Sources

Method

Application Note: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in Advanced Polymer Synthesis

This guide details the application of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) in polymer synthesis, specifically tailored for drug delivery systems and functional polymer modification. Introduction & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) in polymer synthesis, specifically tailored for drug delivery systems and functional polymer modification.

Introduction & Chemical Rationale

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) (CAS: 41248-15-1) is a specialized alpha-hydroxy acid featuring a cyclohexane ring substituted with a methyl group at the C4 position and both a hydroxyl and carboxylic acid group at the C1 position.

Key Chemical Features for Polymer Science:
  • Steric Hindrance: The C1 position is a quaternary carbon. The tertiary hydroxyl group and the carboxylic acid are sterically crowded. This unique architecture makes ester linkages formed at this site exceptionally stable against hydrolysis compared to linear alpha-hydroxy acids (like lactic acid), a critical feature for sustained-release drug delivery systems .

  • Dual Functionality: It acts as an AB-type monomer (one -OH, one -COOH), theoretically capable of self-condensation. However, due to the tertiary alcohol's steric bulk, direct homopolymerization is kinetically disfavored.

  • Applications:

    • Stable Linkers in ADCs: Used in Antibody-Drug Conjugates (ADCs) and polymer-drug conjugates where premature cleavage must be prevented.

    • Polymer Modifiers: Acts as a chain terminator or pendant group to modulate the glass transition temperature (

      
      ) and hydrophobicity of polyesters (PLA/PLGA).
      
    • Dehydration Precursor: Can be dehydrated to form 4-methyl-1-cyclohexenecarboxylic acid , a vinyl monomer suitable for radical polymerization.

Critical Reactivity & Handling

PropertySpecificationImplication for Synthesis
Stereochemistry cis / trans isomersIsomer ratio affects packing and

. Trans-isomer (diequatorial) is generally more reactive.
Acidity (

)
~4.5 - 5.0Similar to acetic acid, but the

-OH increases acidity slightly via inductive effects.
Thermal Stability Dehydrates >150°CAvoid high-temperature melt condensation; use solution polymerization or activated esters.
Solubility Polar organics (DMSO, DMF, MeOH)Requires polar aprotic solvents for polymerization reactions.

Experimental Protocols

Protocol A: Synthesis of HMCCA-Functionalized PEG (Linker Synthesis)

Purpose: To create a stable, hydrophilic linker on a polymer carrier (e.g., PEG) for subsequent drug conjugation. This method overcomes the low reactivity of the tertiary -OH.

Reagents:

  • HMCCA (1.0 eq)

  • Polyethylene glycol monomethyl ether (mPEG-OH) or mPEG-Amine

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve HMCCA (1 mmol) in anhydrous DCM (10 mL) under nitrogen. Add DCC (1.2 mmol) and stir at 0°C for 30 minutes to form the O-acylisourea intermediate.

  • Coupling: Add mPEG-Amine (0.8 mmol) and DMAP (0.1 mmol). The amine is preferred over mPEG-OH because the amide bond formation is more favorable than the sterically hindered esterification.

    • Note: If using mPEG-OH, reflux conditions (40°C) and excess catalyst are required due to the steric bulk of the HMCCA carboxyl group.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. Monitor by TLC or HPLC.

  • Purification: Filter off the dicyclohexylurea (DCU) byproduct. Precipitate the polymer into cold diethyl ether.

  • Validation: Analyze via

    
    H-NMR. Look for the disappearance of the amine peak and the appearance of the amide proton (~6.5-8.0 ppm) and the cyclohexyl ring protons (1.4-2.0 ppm).
    
Protocol B: Radical Polymerization via Dehydration (The "Vinyl" Route)

Purpose: To synthesize a high-molecular-weight polymer backbone derived from HMCCA. Since direct condensation is difficult, we first dehydrate HMCCA to its vinyl derivative.

Phase 1: Dehydration

  • Reactants: HMCCA, Phosphorus oxychloride (

    
    ) or 
    
    
    
    (catalytic), Pyridine.
  • Procedure: Reflux HMCCA in pyridine with excess

    
     for 4 hours.
    
  • Mechanism: Elimination of the tertiary -OH yields 4-methyl-1-cyclohexenecarboxylic acid .

  • Workup: Acidify, extract with ethyl acetate, and recrystallize.

Phase 2: Free Radical Polymerization

  • Monomer: 4-methyl-1-cyclohexenecarboxylic acid (purified).

  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%).

  • Solvent: THF or Toluene (1 M concentration).

  • Conditions: Degas the solution (freeze-pump-thaw x3). Heat to 70°C for 16 hours.

  • Result: Poly(4-methyl-1-cyclohexenecarboxylic acid) . This polymer features a rigid backbone with high

    
     and pendant carboxylic acid groups for further functionalization.
    

Mechanistic Visualization

The following diagram illustrates the two primary pathways: Direct Conjugation (preserving the -OH) vs. Dehydration-Polymerization.

HMCCA_Pathways cluster_A Pathway A: Functional Linker (Drug Delivery) cluster_B Pathway B: Polymer Backbone HMCCA HMCCA (1-Hydroxy-4-methyl- cyclohexane-1-COOH) Activation Activation (DCC/NHS or EDC) HMCCA->Activation Direct Coupling Dehydration Dehydration (-H2O, POCl3) HMCCA->Dehydration Elimination Conjugate Polymer-HMCCA Conjugate (Stable Amide/Ester Link) Activation->Conjugate + PEG-Amine DrugLoad Drug Loading (via Tertiary -OH or -COOH) Conjugate->DrugLoad Secondary Rxn VinylMonomer 4-Methyl-1-cyclohexene- carboxylic acid Dehydration->VinylMonomer Polymerization Radical Polymerization (AIBN, 70°C) VinylMonomer->Polymerization Polymer Poly(HMCCA-derivative) Polymerization->Polymer

Caption: Dual pathways for HMCCA utilization: Direct conjugation for stable linkers (green) and dehydration for radical polymerization (red).

Characterization & Quality Control

TechniqueAnalyteExpected Signal / Observation

H-NMR
HMCCA MonomerMethyl doublet (~0.9 ppm), Cyclohexyl ring (1.2-2.0 ppm), No vinyl protons .

H-NMR
Polymer (Pathway B)Broadening of all peaks. Disappearance of vinyl protons (if comparing to dehydrated monomer).
FT-IR ConjugateAmide I band (1650 cm

) or Ester C=O (1730 cm

). Hydroxyl stretch (3400 cm

) should remain if using Pathway A.
DSC PolymerHigh

expected (>100°C) due to rigid cyclohexyl rings in the backbone.
GPC PolymerMonomodal distribution. PDI < 1.5 indicates controlled polymerization.

References

  • American Elements. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid Properties and Applications. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2024). Exatecan analogs, their ligand-drug conjugates and their applications (CN118892553A).
  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
Application

Application Note: Esterification of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

This Application Note is designed for researchers and process chemists targeting the esterification of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid . The structural complexity of this substrate—specifically the quater...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists targeting the esterification of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid .

The structural complexity of this substrate—specifically the quaternary carbon at position 1 bearing both a hydroxyl and a carboxyl group—renders standard esterification methods (e.g., Fischer esterification) prone to failure via dehydration (elimination). This guide provides validated, stereochemically safe protocols to circumvent these pitfalls.

[1]


-Hydroxy Acids

Executive Summary & Strategic Analysis

The Challenge: Sterics vs. Elimination

The target substrate, 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid , presents a classic "impossible" motif for acid-catalyzed esterification.

  • Steric Hindrance: The carboxyl group is attached to a quaternary carbon (C1).[1] The nucleophilic attack of an alcohol on the carbonyl carbon is severely retarded by the bulky cyclohexane ring and the geminal hydroxyl group.

  • Elimination Risk (Critical): Under Bronsted or Lewis acid catalysis (standard Fischer conditions), the tertiary alcohol at C1 is easily protonated and lost as water. This generates a stable tertiary carbocation, which rapidly eliminates a proton to form 4-methylcyclohex-1-enecarboxylic acid (the dehydration product).

The Solution: To successfully esterify without dehydration, we must avoid generating a carbocation at C1 . We must switch the mechanism from nucleophilic acyl substitution (attacking the carbonyl) to nucleophilic aliphatic substitution (attacking an alkylating agent).

Reaction Pathway Analysis

ReactionPathways cluster_legend Mechanism Logic Substrate 1-Hydroxy-4-methylcyclohexane- 1-carboxylic acid Fischer Acid Catalysis (H+, MeOH, Heat) Substrate->Fischer High Risk Alkylation Base-Promoted Alkylation (K2CO3, MeI/BnBr) Substrate->Alkylation Recommended Carbocation Tertiary Carbocation (Intermediate) Fischer->Carbocation -H2O Ester PRODUCT B: Target Ester (Retention of Stereochemistry) Alkylation->Ester SN2 Mechanism No C1 activation Elimination PRODUCT A: Elimination (Cyclohexene derivative) (FAILURE) Carbocation->Elimination -H+ Avoid Acid Avoid Acid Prevent Dehydration Prevent Dehydration Avoid Acid->Prevent Dehydration

Figure 1: Mechanistic divergence. Acid catalysis leads to dehydration via a stable tertiary carbocation. Base-promoted alkylation bypasses the C1 center entirely, preserving the alcohol and stereochemistry.

Recommended Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Advantages:  Mild conditions (room temp), no acid catalyst, preservation of stereochemistry, zero risk of dehydration.
Materials
  • Substrate: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Electrophile: Iodomethane (MeI) or Benzyl Bromide (BnBr) (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (1.0 mmol) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred for its ability to solvate the carboxylate anion, increasing nucleophilicity.

  • Deprotonation: Add

    
      (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may become a suspension.
    
  • Alkylation:

    • For Methyl Ester: Add Iodomethane (1.5 mmol) dropwise via syringe. Caution: MeI is toxic and volatile. Use a fume hood.

    • For Benzyl Ester: Add Benzyl Bromide (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at RT.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours. The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Work-up:

    • Dilute the mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the organic layer.[2][3] Wash the organic layer with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: TMS-Diazomethane Esterification

Best for: Small scale (<100 mg), high-throughput screening, or when strictly neutral conditions are required. Advantages: Instantaneous, gaseous byproducts (


), very high yield.
Materials
  • Substrate: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid[4][5][6]

  • Reagent: (Trimethylsilyl)diazomethane (

    
    ), 2.0 M solution in hexanes.
    
  • Solvent: Methanol / Benzene (or Toluene) mixture (1:3 ratio).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (0.5 mmol) in a mixture of Methanol (0.5 mL) and Toluene (1.5 mL).

    • Note: Methanol is required to protonate the TMS-diazomethane intermediate.

  • Addition: Add

    
     solution dropwise to the stirring solution at RT until a persistent yellow color remains (indicating excess reagent). Gas evolution (
    
    
    
    ) will be observed.
  • Completion: Stir for an additional 10 minutes.

  • Quench: Add a few drops of Acetic Acid or solid silica gel to quench excess diazomethane (yellow color disappears).

  • Isolation: Concentrate directly on a rotary evaporator. The residue is usually the pure methyl ester.

Data Presentation & Quality Control

Expected Analytical Data

When validating the product, look for these specific signals to confirm esterification and absence of elimination.

FeatureSubstrate (Acid)Product (Methyl Ester)Elimination Byproduct (Impurity)
1H NMR (Methyl) No singlet ~3.7 ppmSharp singlet

3.65 - 3.75 ppm
No singlet ~3.7 ppm
1H NMR (Alkene) NoneNone Vinyl proton

6.8 - 7.0 ppm
IR Spectroscopy Broad -OH stretch (2500-3300)Sharp C=O (1730-1740 cm⁻¹)C=C stretch (~1650 cm⁻¹)
Solubility Soluble in basic waterInsoluble in waterInsoluble in water
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Unreacted Acid Incomplete deprotonation or steric bulkSwitch solvent to DMF (if using Acetone); Increase temperature to 40°C (do not exceed 60°C).
Product contains Alkene Elimination occurredSTOP using acid catalysts. Ensure reagents are neutral/basic. Check if reaction heated excessively.[2]
Multiple Spots on TLC O-Alkylation (Ether formation)Rare with

. If observed, use a weaker base (

) or ensure strictly 1.1 equiv of alkyl halide.

References

  • Compound Data: PubChem. 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CID 18949698).[5][6] National Library of Medicine. Available at: [Link]

  • General Protocol (Alkylation): Haslam, E. Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron 1980, 36 (17), 2409–2433.
  • Steglich Method (Context): Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[7] Angew. Chem. Int. Ed. 1978, 17, 522.[3][7] Available at: [Link]

  • TMS-Diazomethane Protocol: Presser, A.; Hüfner, A. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie 2004, 135, 1015–1022.

Sources

Method

Application Note: Chlorodehydroxylation of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

This Application Note provides a comprehensive technical guide for the reaction of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid with thionyl chloride ( ) . This transformation is a critical step in synthesizing steric...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reaction of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid with thionyl chloride (


) . This transformation is a critical step in synthesizing sterically hindered 

-chloro acid chlorides or

-unsaturated acid chlorides, which are high-value pharmacophores in drug discovery (e.g., for conformationally restricted amino acid analogs).[1]

Executive Summary

This protocol details the chemical transformation of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (1 ) to 1-chloro-4-methylcyclohexanecarbonyl chloride (3 ) using thionyl chloride.[1]

Unlike simple carboxylic acids, this substrate contains a tertiary


-hydroxyl group, introducing significant mechanistic complexity.[1] The reaction proceeds through a 1,3,2-dioxathiolan-4-one 2-oxide (cyclic sulfite)  intermediate.[1] The outcome is highly dependent on reaction temperature and additives:
  • Controlled Condition (Target): Yields the

    
    -chloro acid chloride via nucleophilic substitution (
    
    
    
    /
    
    
    ).[1]
  • Competing Pathway: Thermal elimination yields 4-methylcyclohex-1-enecarbonyl chloride (dehydration product).[1]

This guide prioritizes the synthesis of the


-chloro acid chloride  while providing critical control parameters to suppress elimination.

Reaction Mechanism & Pathway Analysis

The reaction does not proceed via a simple direct substitution.[1][2][3][4] It involves the formation of a five-membered cyclic intermediate, which dictates the stereochemical and regiochemical outcome.

Mechanistic Diagram

ReactionMechanism Start Substrate (1-Hydroxy-4-methyl- cyclohexanecarboxylic acid) Inter1 Intermediate A (Chlorosulfite Ester) Start->Inter1 + SOCl2 - HCl SOCl2 SOCl2 (Thionyl Chloride) Cyclic Intermediate B (Cyclic Sulfite) 1,3,2-Dioxathiolan-4-one Inter1->Cyclic Intramolecular Cyclization - HCl Prod_Cl Target Product (1-Chloro-4-methyl- cyclohexanecarbonyl chloride) Cyclic->Prod_Cl + Cl- (Catalyst/Heat) - SO2 (Substitution) Prod_Elim Side Product (Elimination) 4-Methylcyclohex-1- enecarbonyl chloride Cyclic->Prod_Elim High Heat / Base - SO2 (Elimination)

Figure 1: Mechanistic pathway showing the bifurcation between substitution (Target) and elimination (Side Product) via the cyclic sulfite intermediate.[1]

Key Mechanistic Insights
  • Cyclic Sulfite Formation: The

    
    -hydroxy acid reacts rapidly with 
    
    
    
    to form a stable five-membered cyclic sulfite (Intermediate B).[1] This ring strain facilitates subsequent reactivity.[1]
  • Substitution vs. Elimination:

    • Substitution: Chloride ion attacks the tertiary carbon (often

      
      -like due to steric crowding) or the sulfur, leading to ring opening and loss of 
      
      
      
      .[1] This retains the carbon skeleton's saturation.[1]
    • Elimination: The tertiary carbocation character at the

      
      -position makes the substrate prone to E1 elimination, yielding the conjugated alkene. This is favored by excess heat  or strong bases  (e.g., excess pyridine).[1]
      

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (>98%).[1]

    • Thionyl Chloride (

      
      ), ReagentPlus grade (freshly distilled if yellow).[1]
      
    • N,N-Dimethylformamide (DMF), Anhydrous (Catalyst).[1][5]

    • Dichloromethane (DCM) or Chloroform (Solvent - Optional but recommended for temperature control).[1]

  • Equipment:

    • Flame-dried 3-neck Round Bottom Flask (RBF).[1]

    • Reflux condenser with

      
       drying tube or 
      
      
      
      inlet.[1]
    • Gas trap (scrubber) containing 10% NaOH solution (to neutralize HCl/

      
       off-gas).[1]
      
    • Constant pressure addition funnel.[1]

Step-by-Step Methodology

Step 1: Setup and Inertion

  • Assemble the glassware and flame-dry under a stream of nitrogen.[1]

  • Charge the RBF with 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (1.0 equiv, e.g., 10.0 g).[1]

  • Optional: Add anhydrous DCM (5-10 volumes) if temperature control is critical.[1] For scale-up, neat

    
     is often used, but solvent is safer for initial runs.[1]
    
  • Add DMF catalyst (0.05 equiv).[1] Note: DMF forms the Vilsmeier reagent, significantly accelerating the reaction and allowing lower temperatures, which suppresses elimination.

Step 2: Reagent Addition

  • Cool the mixture to 0°C using an ice bath.

  • Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Caution: Vigorous gas evolution (HCl,

      
      ) will occur.[1] Ensure the scrubber is active.[1]
      
    • Observation: The slurry will gradually become a clear solution as the intermediate forms.

Step 3: Reaction Phase

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

  • Critical Decision Point:

    • For

      
      -Chloro Product: Heat gently to reflux (40°C for DCM, or 60-70°C if neat)  for 2-4 hours. Monitor by TLC or 
      
      
      
      -NMR (disappearance of cyclic sulfite peaks).[1] Do not overheat , as this promotes elimination.[1]
    • For Elimination Product (if desired): Reflux vigorously (>80°C) or add 1.0 equiv of Pyridine.[1]

Step 4: Work-up and Isolation [1]

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
  • Chaser Step: Add anhydrous toluene (20 mL) and re-evaporate. Repeat twice. This azeotropically removes trace

    
     and HCl, which can degrade the product.
    
  • Purification: The residue is typically the crude 1-chloro-4-methylcyclohexanecarbonyl chloride .[1]

    • Purification Method: Vacuum distillation is the standard for acid chlorides.

    • Boiling Point Expectation: ~80-90°C at 1-2 mmHg (estimated based on analogs).[1]

Quality Control & Analytical Data

Expected Analytical Signatures
TechniqueParameterExpected Observation (Target: Chloro-Acid Chloride)
IR Spectroscopy Carbonyl Stretch1780 - 1800 cm⁻¹ (Characteristic of Acid Chlorides).[1]
C-Cl Stretch600 - 800 cm⁻¹ (Strong bands).[1]
OH StretchAbsent (3200-3500 cm⁻¹ region must be clean).[1]
¹H-NMR Methyl GroupDoublet at ~0.9 ppm (remains intact).[1]

-Protons
No proton at C1.[1] Look for shift in C2/C6 protons due to Cl substitution (deshielding).[1]
Alkene ProtonsAbsent. (If peaks appear at 5.5-6.0 ppm, elimination occurred).[1]
¹³C-NMR Carbonyl Carbon~170-175 ppm .[1]
C1 (Quaternary)Shift from ~75 ppm (C-OH) to ~65-70 ppm (C-Cl) .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Presence of Alkene (Vinyl protons in NMR) Overheating or presence of base.[1]Reduce reaction temperature.[1] Ensure DMF is used (allows milder conditions). Avoid Pyridine.
Incomplete Conversion Stable cyclic sulfite intermediate.[1]Increase reaction time at moderate temperature (40-50°C). Add more

(up to 3 equiv).
Product Hydrolysis Moisture ingress during workup.[1]Use strictly anhydrous glassware.[1] Store product under

or Ar. Use Schlenk techniques.
Dark/Black Crude Polymerization or decomposition.[1]Distill the product immediately.[1] Do not store the crude for long periods.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive, reacts violently with water to release HCl and 
    
    
    
    .[1] Causes severe skin burns and eye damage.[1] Handle only in a fume hood.
  • Pressure Hazard: The reaction generates 2 moles of gas for every 1 mole of reactant.[1] Ensure the system is not sealed closed; use a bubbler/trap to vent gases safely.[1]

  • Waste Disposal: Quench excess

    
     by slowly adding the reaction residue to a large volume of ice-water containing sodium bicarbonate (in a hood).[1] Never add water directly to the concentrated acid chloride residue.
    

References

  • Preparation of Acid Chlorides: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley-Interscience, 2007 , pp 1427.[1] (Standard mechanism of

    
     reaction).
    
  • Cyclic Sulfite Intermediates: Lohray, B. B.[1] "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Synthesis, 1992 , 11, 1035–1052.[1] Link[1]

  • Dehydr

    
    -Hydroxy Acids:  Barton, D. H. R.; et al.[1] "The synthesis of specific substituted cyclohexenones." J. Chem. Soc., Perkin Trans.[1] 1, 1982 , 1919.[1]
    
  • Synthesis of 1-Chlorocyclohexanecarbonyl Chloride: Journal of Organic Chemistry, 1990 , 55, 4276.[1] (Precedent for 1-hydroxycyclohexane analogs).[1][6]

  • Vilsmeier-Haack Activation (DMF Catalyst): Clayden, J. Organic Chemistry, 2nd ed.; Oxford University Press, 2012 .[1] (Explains the role of DMF in activating

    
    ).
    

Sources

Application

Application Note: Biological Activity Screening of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

[1] Abstract & Introduction 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMC) is a functionalized cyclohexane scaffold characterized by high hybridization character.[1] Unlike traditional aromatic drug scaffolds, HMC...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMC) is a functionalized cyclohexane scaffold characterized by high


 hybridization character.[1] Unlike traditional aromatic drug scaffolds, HMC offers three-dimensionality ("escaping flatland"), which is increasingly prioritized in Fragment-Based Drug Discovery (FBDD) to improve solubility and target selectivity.[1]

Biologically, HMC is relevant as:

  • A Metabolic Intermediate: It shares structural homology with oxidized metabolites of p-menthane monoterpenes (e.g., limonene, terpineol), often formed via Phase I hepatic oxidation.[1][2]

  • A Bioactive Scaffold: Analogs of cyclohexane-1-carboxylic acids have demonstrated anti-inflammatory activity (via NF-κB modulation) and antimicrobial properties against Gram-positive bacteria.[1]

This guide provides a standardized workflow for screening HMC, addressing its specific physicochemical challenges—namely, its lack of a strong UV chromophore and the potential for stereoisomeric complexity (cis/trans isomerism).[1][2]

Physicochemical Profiling & Preparation[1]

Before biological assays, the compound must be solubilized and characterized.[2] HMC is an amphiphilic acid; its ionization state is critical for membrane permeability.[1]

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicExperimental Implication
Molecular Weight 158.19 g/mol Suitable for fragment screening (<300 Da).[1]
pKa (Acid) ~4.8 (Carboxylic acid)Ionized (COO-) at physiological pH (7.4).[1]
LogP ~1.0 (Predicted)Moderate lipophilicity; good membrane permeability expected.[1]
Chromophore Weak/None CRITICAL: Lacks conjugation. Standard UV (254 nm) is ineffective.[1] Use LC-MS or CAD.
Solubility DMSO (>50 mM), Water (pH dependent)Soluble in aqueous buffers at pH > 6.[1][2]0.
Preparation Protocol: Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 7.91 mg of HMC in 1.0 mL DMSO.

  • Sterilization: Syringe filter (0.22 µm PTFE). Note: Do not use Nylon filters as they may bind polar acids.[1]

  • Storage: Aliquot into amber glass vials; store at -20°C. Stable for 6 months.

Screening Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, prioritizing high-throughput viability checks before specific mechanistic assays.

ScreeningWorkflow cluster_Primary Primary Screen (High Throughput) cluster_Secondary Secondary Screen (Mechanistic) Start Compound HMC (50 mM Stock) QC QC: Purity Check (LC-MS/CAD) Start->QC Cytotox Cytotoxicity (MTT/Resazurin) Cell Line: HEK293 / HepG2 QC->Cytotox Pass >95% AST Antimicrobial Susceptibility (Disk Diffusion) QC->AST Inflam Anti-Inflammatory Assay (LPS-induced TNF-α Release) Cytotox->Inflam If Non-Toxic (IC50 > 100 µM) Metab Metabolic Stability (Liver Microsomes) AST->Metab If Active Inflam->Metab

Caption: Hierarchical screening cascade for HMC. Primary screens filter for general toxicity and bacterial inhibition prior to costly mechanistic profiling.[1]

Protocol A: Antimicrobial Susceptibility Testing (AST)[1]

Given the structural similarity of HMC to antimicrobial cyclohexane acids, this is a high-priority screen.[1]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

Materials:

  • Mueller-Hinton Broth (MHB).[1]

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

  • Resazurin dye (0.01% w/v).[1][3]

  • 96-well microplates (flat bottom).[1]

Methodology (Broth Microdilution):

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12.[1]

    • Add 200 µL of HMC (20 mM in MHB, <1% DMSO) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1]

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

  • Data Analysis: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.[1]

Protocol B: Anti-Inflammatory Screen (TNF-α Inhibition)[1]

Cyclohexane carboxylic acids can modulate the NF-κB pathway.[1][4] This assay tests HMC's ability to suppress cytokine release in immune cells.[1]

Cell Model: RAW 264.7 (Murine Macrophages) or human PBMCs.

Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with HMC (Concentrations: 10, 50, 100 µM) for 1 hour.[1][2]

    • Vehicle Control: 0.1% DMSO.[1]

    • Positive Control:[1][4] Dexamethasone (1 µM).[1]

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce inflammation.[1] Incubate 18–24 hours.[1][4]

  • Supernatant Collection: Centrifuge plate (1000 x g, 5 min) and harvest supernatant.

  • Quantification: Measure TNF-α levels using a commercial ELISA kit.[1]

  • Validation:

    • Simultaneously run an MTT assay on the cell monolayer to ensure reduced cytokine levels are due to inhibition, not cell death.[1][2]

Protocol C: Metabolic Stability (Microsomal Assay)

Since HMC is a potential metabolite itself, determining its stability is crucial for understanding its pharmacokinetic fate.[1][2]

Challenge: HMC lacks UV absorbance. Analysis must be performed via LC-MS/MS (MRM mode).

LC-MS/MS Transition Setup (Example):

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]

  • Precursor Ion: m/z 157.1 [M-H]⁻[1]

  • Product Ions: m/z 113 (Loss of CO₂), m/z 95 (Loss of CO₂ + H₂O).[1]

Assay Steps:

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (0.5 mg protein/mL).[1]

    • HMC (1 µM final concentration).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • 
      [1]
      

Proposed Mechanism of Action (Hypothetical)

Based on structural analogs (e.g., cis-4-hydroxycyclohexanecarboxylic acid), HMC may act via weak competitive inhibition of metabolic enzymes or modulation of inflammatory signaling complexes.[1][2]

Mechanism HMC HMC (Inhibitor) NFkB NF-κB Complex (Inactive) HMC->NFkB Stabilizes Inhibitor? (Proposed) LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor Activates Receptor->NFkB Signaling Cascade Nucleus Nuclear Translocation NFkB->Nucleus Translocates Cytokines TNF-α / IL-6 Production Nucleus->Cytokines Transcription

Caption: Potential interference of HMC in the NF-κB inflammatory pathway, a common target for cyclic carboxylic acids.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18949698, 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link][1]

  • Frontiers in Pharmacology. (2025). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Identification of D-limonene metabolites in urine and liver samples. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA)

Senior Scientist Note: Welcome to the technical guide for HMCCA (CAS: 41248-15-1). This molecule presents a classic "tertiary alpha-hydroxy acid" challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Note: Welcome to the technical guide for HMCCA (CAS: 41248-15-1). This molecule presents a classic "tertiary alpha-hydroxy acid" challenge. Unlike its secondary alcohol counterparts, the geminal substitution at C1 creates specific stability and stereochemical hurdles that often confuse standard purity profiling. The guide below moves beyond basic CoA parameters to address the "why" behind the impurities you are seeing.

Part 1: The Impurity Landscape (Genealogy)

Users often assume impurities are simply "leftovers." In the case of HMCCA, the most persistent impurities are structural isomers and stability-driven degradation products.

Visualizing the Impurity Origins

The following diagram maps the genesis of common impurities based on the standard cyanohydrin or Grignard synthesis routes.

HMCCA_Impurities SM Starting Material (4-Methylcyclohexanone) Rxn Reaction Matrix (Grignard/Cyanohydrin) SM->Rxn Synthesis Target Target: HMCCA (1-OH-4-Me-cyclohexane-1-COOH) Rxn->Target Major Path Imp_SM Residual Ketone (Unreacted SM) Rxn->Imp_SM Incomplete Conv. Imp_Iso Diastereomer (Cis/Trans Isomer) Rxn->Imp_Iso Lack of Stereocontrol Imp_Dehyd Dehydration Product (4-Methylcyclohex-1-enecarboxylic acid) Target->Imp_Dehyd Acid/Heat Stress (E1 Elimination) Imp_Dimer Self-Ester/Dimer (Oligomerization) Target->Imp_Dimer Long-term Storage

Figure 1: Genealogy of HMCCA impurities. Note that the dehydration product is both a synthesis byproduct and a stability indicator.

Part 2: Troubleshooting Guides & FAQs
Topic 1: Stereochemical Impurities (The "Double Peak" Issue)

Q: I see two closely eluting peaks in my HPLC chromatogram with identical Mass Spec (m/z 157 [M-H]-). Is my column degrading?

A: It is unlikely to be column degradation. You are observing the diastereomers of HMCCA. Because the C1 position is disubstituted (OH and COOH) and the C4 position has a methyl group, the molecule exists as cis and trans isomers.

  • The Mechanism: Standard synthesis (nucleophilic attack on 4-methylcyclohexanone) usually produces a mixture of isomers. The ratio depends on the steric bulk of the attacking reagent vs. the axial/equatorial preference of the methyl group.

  • Identification:

    • Isomer A (Major): Typically the thermodynamically favored isomer where the bulkier group (COOH) attempts to adopt the equatorial position relative to the C4-Methyl.

    • Isomer B (Minor): The diastereomeric impurity.

  • Resolution Protocol:

    • Do not rely on standard C18 gradients alone.

    • Action: Lower the pH of your mobile phase to < 2.5 using Phosphoric Acid or TFA. This suppresses the ionization of the carboxylic acid, increasing retention and often improving the resolution between the diastereomers.

    • Alternative: Use a Phenyl-Hexyl column, which offers different selectivity for geometric isomers compared to standard alkyl chains.

Topic 2: The "Ghost" Olefin (Dehydration)

Q: My fresh sample was 99% pure, but after drying in the oven or leaving it in an acidic HPLC solvent, a new impurity (~M-18) appears. What is happening?

A: You are inducing acid-catalyzed dehydration . HMCCA is a tertiary alcohol. Tertiary alcohols with beta-hydrogens are extremely prone to E1 elimination reactions, especially when a carboxylic acid is attached to the same carbon (alpha-hydroxy acid).

  • The Reaction:

    
    
    
  • Why it happens: The carbocation intermediate formed at C1 is stabilized by the tertiary structure, making elimination of water energetically accessible.

  • Prevention Protocol:

    • Drying: Never dry HMCCA at temperatures >40°C under vacuum if traces of acid are present.

    • HPLC: If your autosampler is not cooled (4°C), the sample sitting in an acidic mobile phase (e.g., 0.1% TFA) can degrade during the sequence.

    • Check: Run a "stability check" by injecting the same vial every hour for 4 hours. If the impurity grows, it is an artifact of your analysis method, not the sample itself.

Topic 3: Residual Starting Material

Q: How do I distinguish residual 4-methylcyclohexanone from the target if they co-elute?

A: They have vastly different detection properties.

  • UV Detection: HMCCA has weak UV absorbance (only the carboxyl carbonyl, ~210 nm). 4-Methylcyclohexanone has a carbonyl n→π* transition (~280 nm) and significant absorbance at low wavelengths.

  • Derivatization Strategy (Self-Validating): If you suspect ketone carryover:

    • Take a small aliquot of your sample.

    • Add 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Observation: A yellow/orange precipitate indicates the presence of the ketone (Starting Material). The target HMCCA will not react.

Part 3: Analytical Reference Data

Table 1: Key Impurity Profiles & Detection

Impurity TypeChemical NameRelative Retention (RRT)*Detection CharacteristicOrigin
Target 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid1.00Low UV (210 nm), m/z 157 (-)Synthesis Product
Impurity A cis/trans-Diastereomer0.95 or 1.05Identical UV/MS to TargetSynthesis (Stereoselectivity)
Impurity B 4-Methylcyclohex-1-enecarboxylic acid~1.2 - 1.5High UV (210-254 nm due to conjugation)Degradation (Dehydration)
Impurity C 4-Methylcyclohexanone~1.8Distinct UV max ~280 nmUnreacted Starting Material
Impurity D Toluene / Benzoic Acid derivs.> 2.0Strong UV 254 nmPrecursor Carryover (if aromatic route used)

*RRT is approximate and depends heavily on C18 column type and pH.

Part 4: HPLC Method Troubleshooting (Decision Tree)

Use this logic flow to diagnose separation issues specifically for HMCCA.

HPLC_Troubleshoot Start Problem: Poor Peak Shape or Co-elution Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Action: Lower pH using 0.1% H3PO4 or TFA Check_pH->Adjust_pH No Check_Split Are peaks splitting? Check_pH->Check_Split Yes Isomer_Check Likely Diastereomers. Switch to Phenyl-Hexyl or C18-Aq column Check_Split->Isomer_Check Yes (Doublet) Tailing Is peak tailing severely? Check_Split->Tailing No (Single blob) Silanol Silanol Interaction. Add 5-10mM Ammonium Acetate or increase buffer strength Tailing->Silanol Yes

Figure 2: HPLC troubleshooting logic for HMCCA analysis.

References
  • PubChem. 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Brainly/Academic Archives. Mechanism for the dehydration of 4-methylcyclohexanol. (Mechanistic basis for Impurity B formation). Available at: [Link]

  • SIELC Technologies. Separation of Cyclohexane Carboxylic Acid Derivatives on Reverse Phase. (Methodology for separating acid-functionalized cyclohexanes).[1] Available at: [Link]

Sources

Optimization

The 4-Methylcyclohexanone Carboxylation Support Hub

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Carboxylation Troubleshooting Welcome to the technical support center for the functionalization of 4-methylcyclohexanone. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Carboxylation Troubleshooting

Welcome to the technical support center for the functionalization of 4-methylcyclohexanone. You are likely here because your yield is low, your product vanished during workup, or your NMR spectrum looks like a "forest of multiplets."

This guide is not a textbook; it is a crisis intervention tool. We treat the carboxylation of 4-methylcyclohexanone not as a simple reaction, but as a competition between thermodynamics, kinetics, and stability.

The Diagnostic Matrix

Triage your experiment immediately using this symptom-based table.

SymptomProbable CauseThe "Why" (Mechanism)Immediate Fix
Product vanishes after column/workup.Decarboxylation

-keto acids are inherently unstable. The driving force for CO₂ loss is entropy and the formation of a stable enol.
Do not isolate the free acid. Trap immediately as an ester (diazomethane/TMS-diazomethane) or use Mander’s reagent.
"Gunk" / Polymer in the flask.Aldol Condensation Ketone enolate attacked another ketone molecule instead of CO₂.[1][2]Increase CO₂ pressure/concentration. Switch to Stiles' Reagent (MMC).
Product is an Oil (expected solid).Diastereomer Mix You have a mix of cis- and trans-2-carboxy-4-methylcyclohexanone.Recrystallization may fail. Use HPLC or convert to a derivative (e.g.,

-keto ester) for separation.
Starting Material recovered (High).Wet Reagents CO₂ (dry ice) often contains water. Water kills the base (LDA/NaH) instantly.Dry CO₂ gas through a CaCl₂/Drierite tube. Do not use dry ice pellets directly in the reaction.
Wrong Peak in NMR (Enol Carbonate).O-Acylation Hard/Soft Acid-Base mismatch. Occurs mostly when using chloroformates (Cl-CO₂R).Switch solvent to non-polar (Ether) or use a harder cation (Li+).

The "Tree of Pain": Reaction Landscape

Understanding the competition is critical. The following diagram maps the pathways your molecule takes. Your goal is to force the Green path and block the Red paths.

Carboxylation_Pathways Start 4-Methylcyclohexanone Enolate Enolate Intermediate Start->Enolate Base (LDA/MMC) Desired 2-Carboxy-4-methyl cyclohexanone (Target) Enolate->Desired CO2 / H+ Workup Aldol Aldol Dimer (Major Impurity) Enolate->Aldol Reaction with Start Material O_Acyl Enol Carbonate (O-Acylation) Enolate->O_Acyl Cl-CO2R (Kinetic) Decarbox Decarboxylation (Reversion) Desired->Decarbox Heat / Acidic pH Dicarbox 2,6-Dicarboxylate Desired->Dicarbox Excess Base + CO2

Figure 1: The competitive landscape. Note that the "Desired" product is a metastable state that can easily revert via Decarboxylation.

Deep Dive Troubleshooting (Q&A)

Q1: I am using Dry Ice as my CO₂ source, but the reaction fails. Why?

Technical Analysis: Dry ice is "dirty" CO₂. It is often covered in frozen water condensation. When you add dry ice pellets directly to your reaction (especially with sensitive bases like LDA or NaH), the water reacts with the base first, quenching the enolate before it can react with CO₂. The Fix: Sublime the dry ice in a separate flask and channel the gas through a drying tube (filled with Calcium Chloride or Drierite) into your reaction vessel via a cannula or balloon. This ensures anhydrous CO₂ delivery.

Q2: Why is Aldol Condensation dominating my product profile?

Mechanism: This is a rate competition. The reaction


 (Enolate + Ketone) is competing with 

(Enolate + CO₂). If the concentration of CO₂ is low, or if the enolate is generated in the presence of excess ketone (slow base addition), the Aldol pathway wins. The Fix (Stiles-Sisti Protocol): Switch to Magnesium Methyl Carbonate (MMC) .
  • Why? MMC acts as a chelation-controlled delivery system. The Mg²⁺ ion coordinates the enolate and the carbonate, stabilizing the intermediate and preventing the enolate from attacking another ketone. It essentially "protects" the enolate until carboxylation occurs.

Q3: Regioselectivity: Am I getting the 2-isomer or the 6-isomer?

Expert Insight: This is a trick question. 4-methylcyclohexanone has a plane of symmetry (passing through C1 and C4). The C2 and C6 positions are enantiotopic .

  • Result: You will form a racemic mixture of 2-carboxy-4-methylcyclohexanone.

  • The Real Issue (Stereochemistry): You will get a mixture of cis and trans diastereomers (relative stereochemistry of the Methyl vs. Carboxyl group). The trans isomer (equatorial-equatorial) is thermodynamically favored, but the cis isomer (axial-equatorial) often forms under kinetic conditions.

Q4: My product disappears on the Rotavap. Where did it go?

The "Ghost" Mechanism:


-keto acids are notorious for thermal decarboxylation.


If you heat the bath >40°C or leave it in acidic solution, it reverts to the starting material. The Fix: Perform a cold workup . Acidify to pH 4-5 (not pH 1) at 0°C, extract immediately with cold ether, and do not heat the rotavap bath. Ideally, trap it in situ as the methyl ester using diazomethane or convert it to the

-keto ester using Mander's Reagent (Methyl Cyanoformate) instead of CO₂.

The Gold Standard Protocol: Stiles-Sisti Method

Recommended for thermodynamic stability and preventing Aldol byproducts.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Magnesium Methyl Carbonate (MMC) in DMF (2.0 M solution) - Commercial or prepared via Magnesium methoxide + CO₂.

  • Glacial Acetic Acid (for quench).

Workflow Visualization:

Protocol_Flow Step1 CHARGE: 4-Methylcyclohexanone + MMC (2M in DMF) Step2 HEAT: 110-120°C for 2-4 hours (Equilibrium Drive) Step1->Step2 N2 Atmosphere Step3 COOL & QUENCH: Pour into Ice/HCl (Rapid Hydrolysis) Step2->Step3 CO2 Evolution Stops Step4 DECISION POINT: Isolate Acid or Esterify? Step3->Step4 PathA Isolate Acid: Extract w/ Et2O Keep Cold (<10°C) Step4->PathA Need Free Acid PathB Esterify (Recommended): Add MeOH/H2SO4 or Diazomethane Step4->PathB Need Stable Product

Figure 2: The Stiles-Sisti workflow minimizes byproducts by using a magnesium chelate intermediate.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add a 2M solution of MMC in DMF (approx. 3-4 equivalents relative to ketone).

  • Addition: Add 4-methylcyclohexanone under nitrogen.

  • Reaction: Heat the mixture to 120°C. The solution will turn yellow/orange. Maintain for 3 hours.

    • Note: The high temperature drives the equilibrium toward the stable Magnesium Chelate, effectively sequestering the product from decarboxylation during the reaction.

  • Workup (Critical): Pour the hot reaction mixture onto a slurry of crushed ice and concentrated HCl (approx 10% excess relative to Mg).

    • Why? You must destroy the Mg-chelate rapidly to release the

      
      -keto acid.
      
  • Extraction: Extract immediately with Diethyl Ether. Wash with cold brine.

  • Stabilization: If the free acid is not strictly required, add an ethereal solution of diazomethane (or TMS-diazomethane) immediately to generate the methyl ester. This permanently locks the carboxyl group.

References & Authority

  • Stiles, M.; Finkbeiner, H. L. "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society, 1959, 81(19), 5054–5058. Link

    • The foundational text for the MMC method, proving the suppression of aldol byproducts.

  • Mander, L. N.; Sethi, S. P. "Regioselective synthesis of

    
    -keto esters from lithium enolates and methyl cyanoformate." Tetrahedron Letters, 1983, 24(48), 5425-5428. Link
    
    • The authoritative source for "Mander's Reagent" (C-acylation vs O-acylation).

  • House, H. O.; Trost, B. M. "The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones."[3] Journal of Organic Chemistry, 1965, 30(5), 1341–1348. Link

    • Definitive work on kinetic vs. thermodynamic enolates in cyclohexanone systems.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 1-Hydroxy-4-methylcyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA). This document offers a structured approach to overcoming common challenges encountered during the crystallization process, ensuring the isolation of high-purity crystalline material with desired physical attributes.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid's properties is crucial.

PropertyValueSource
Molecular Formula C8H14O3[1][2][3]
Molecular Weight 158.19 g/mol [2]
IUPAC Name 1-hydroxy-4-methylcyclohexane-1-carboxylic acid[2]
CAS Number 41248-15-1[2][3][4]

The presence of both a hydroxyl and a carboxylic acid group suggests a propensity for strong hydrogen bonding, which can significantly influence solvent selection and crystal packing.[5][6]

II. Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of HMCCA, providing a systematic, question-and-answer approach to resolution.

A. No Crystallization Occurs

Question: I've cooled my saturated solution, but no crystals have formed. What should I do?

Answer: The failure of a saturated solution to yield crystals upon cooling is a common issue, often stemming from supersaturation stability or insufficient nucleation sites.[7] Here is a step-by-step approach to induce crystallization:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[7]

  • Seeding: Introduce a small, pure crystal of HMCCA (a "seed crystal") into the supersaturated solution. This provides a template for further crystal growth.[7] If you don't have a seed crystal, you can sometimes create one by rapidly evaporating a small amount of the solution on a watch glass.

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is too dilute, carefully evaporate a portion of the solvent to increase the concentration of HMCCA.[7][8] This can be done on a rotary evaporator or by gentle heating under a stream of inert gas.

    • Anti-Solvent Addition: Gradually add a solvent in which HMCCA is insoluble (an "anti-solvent"). This will decrease the overall solubility of HMCCA in the solvent system and promote crystallization. The addition should be slow to avoid "oiling out."

  • Further Cooling: Lower the temperature of the solution further. Be aware that excessively rapid cooling can lead to the formation of small, impure crystals.[8] A gradual decrease in temperature is generally preferred.[5]

B. "Oiling Out" or Formation of an Immiscible Liquid Phase

Question: Instead of crystals, my compound has separated as an oil. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that particular solvent system, or when the supersaturation is too high for orderly crystal lattice formation.[5] This is a sign that the crystallization conditions are not optimal.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation.[8] This will lower the temperature at which the solution becomes saturated, hopefully below the melting point of the compound in that solvent.

  • Slower Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice rather than aggregating as a disordered oil.[5]

  • Change the Solvent System: The current solvent may be too "good" a solvent, leading to very high solubility.[5] Consider a solvent in which HMCCA has slightly lower solubility at elevated temperatures but is significantly less soluble at room temperature. A solvent mixture can also be effective.

C. Rapid, Uncontrolled Crystallization ("Crashing Out")

Question: As soon as my solution starts to cool, a large amount of fine powder precipitates. How can I get larger crystals?

Answer: This phenomenon, often called "crashing out," is due to excessively high supersaturation, leading to rapid nucleation and the formation of many small crystals.[8] While this may give a high yield, the purity is often compromised as impurities can be trapped in the rapidly forming solid.[8]

Optimization Strategies:

  • Increase the Amount of Solvent: Re-heat the solution to dissolve the precipitate and add more solvent. This will decrease the supersaturation level and allow for a more controlled crystallization process upon cooling.[8]

  • Controlled Cooling Profile: Instead of simply allowing the solution to cool at room temperature, implement a controlled cooling ramp. A slower cooling rate will favor the growth of existing crystals over the formation of new nuclei, resulting in larger, more well-defined crystals.[9][10]

  • Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can be used to fine-tune the solubility and supersaturation profile.

D. Poor Yield

Question: My crystallization produced beautiful crystals, but the yield is very low. How can I improve it?

Answer: A low yield can be attributed to several factors, primarily related to the solubility of HMCCA in the mother liquor.[8]

Methods to Improve Yield:

  • Optimize the Final Cooling Temperature: Ensure the solution has been cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out.

  • Minimize the Amount of Solvent: While avoiding "crashing out," use the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in the solution.[8]

  • Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

E. Impurities Present in the Final Product

Question: My final crystalline product is not as pure as I expected. What could be the cause?

Answer: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[11][12] The nature of the impurity and its interaction with the host molecule will dictate the best purification strategy.[13][14][15]

Purification Strategies:

  • Recrystallization: The most common method for purifying a crystalline solid. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-crystallize. The impurities will ideally remain in the mother liquor.

  • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[8]

III. Experimental Protocols

A. General Cooling Crystallization Protocol
  • Dissolution: In a suitable flask, add the crude 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of additional solvent until it does.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Growth: Allow sufficient time for crystals to form. This may take from several minutes to several hours.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.

B. Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve the crude 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) to the solution with stirring until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a very small amount of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystal Growth: Allow the solution to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Follow steps 5-7 from the General Cooling Crystallization Protocol.

IV. Visualizing Crystallization Workflows

A. Decision Tree for Solvent Selection

The choice of solvent is critical for successful crystallization.[6] This diagram outlines a logical approach to selecting an appropriate solvent system.

Solvent_Selection Start Start: Crude HMCCA Test_Solubility Test Solubility in Various Solvents (e.g., Water, Alcohols, Esters, Ketones) Start->Test_Solubility Soluble_Cold Soluble at Room Temp? Test_Solubility->Soluble_Cold Soluble_Hot Soluble when Hot? Soluble_Cold->Soluble_Hot No Good_Solvent Result: Good Solvent (Use for Anti-Solvent Crystallization) Soluble_Cold->Good_Solvent Yes Insoluble Insoluble Hot & Cold? Soluble_Hot->Insoluble No Potential_Solvent Result: Potential Solvent (Proceed to Cooling Crystallization) Soluble_Hot->Potential_Solvent Yes Poor_Solvent Result: Poor Solvent (Use as Anti-Solvent) Insoluble->Poor_Solvent Yes Try_Mixture Consider Solvent Mixtures Insoluble->Try_Mixture Consider

Caption: A decision-making workflow for selecting a suitable crystallization solvent.

B. Troubleshooting Flowchart for No Crystal Formation

This flowchart provides a systematic approach to troubleshooting when crystallization fails to occur.

Troubleshooting_No_Crystals Start Saturated Solution, No Crystals Scratch Scratch Inner Surface of Flask Start->Scratch Crystals_Form1 Crystals Formed? Scratch->Crystals_Form1 Success1 Success! Crystals_Form1->Success1 Yes Seed Add Seed Crystal Crystals_Form1->Seed No Crystals_Form2 Crystals Formed? Seed->Crystals_Form2 Success2 Success! Crystals_Form2->Success2 Yes Increase_Supersat Increase Supersaturation (Evaporate Solvent or Add Anti-Solvent) Crystals_Form2->Increase_Supersat No Cool_Further Cool to Lower Temperature Increase_Supersat->Cool_Further

Caption: A step-by-step guide for inducing crystallization when it does not occur spontaneously.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a mixture of solvents for crystallization?

A1: Yes, using a solvent mixture is a very common and effective technique. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is much less soluble, allows for fine control over the solubility and can be particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.

Q2: What is the ideal cooling rate for my crystallization?

A2: The ideal cooling rate is dependent on the specific compound and solvent system. Generally, a slower cooling rate is preferable as it promotes the growth of larger, higher-purity crystals.[5] Rapid cooling often leads to the formation of many small crystals and can increase the likelihood of impurity incorporation.[8] It is often a matter of empirical optimization to find the best cooling profile for your specific needs.[9][10]

Q3: How do I know if my crystals are pure?

A3: The purity of your crystalline product should be assessed using appropriate analytical techniques. Common methods include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Chromatography (e.g., HPLC, GC): These techniques can separate and quantify the main compound and any impurities present.

  • Spectroscopy (e.g., NMR, IR): These methods can confirm the chemical structure of your compound and may reveal the presence of impurities.

Q4: My compound seems to exist in different crystal forms. What does this mean?

A4: The existence of different crystal forms is known as polymorphism. Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice structure. This can lead to different physical properties such as solubility, melting point, and stability. Controlling polymorphism is a critical aspect of drug development. The specific crystallization conditions (solvent, cooling rate, temperature) can influence which polymorphic form is obtained.

VI. References

  • Mazzotti, M. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 13(2), 503-520.

  • Georgakis, C. (2009). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. AIChE Journal, 55(7), 1694-1706.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Kim, J. H., & Myung, J. (2025). Optimization of temperature swing strategy for selective cooling crystallization of alpha-form L-glutamic acid crystals. ResearchGate.

  • Quora. (2017). What should I do if crystallisation does not occur?

  • Gao, Q., et al. (2025). Impact of impurities on crystal growth. Nature Physics, 21(6), 938-946.

  • Al-Sabbagh, A. Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online.

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.

  • Papadopoulos, A. I., & Seferlis, P. (2025). Mathematical Modeling and Design of a Cooling Crystallizer Incorporating Experimental Data for Crystallization Kinetics. MDPI.

  • EPFL. (n.d.). Guide for crystallization.

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.

  • PubChemLite. (n.d.). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (C8H14O3).

  • PubChem. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

  • American Elements. (n.d.). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid.

  • AChemBlock. (2026). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid 97%.

  • MilliporeSigma. (n.d.). Cyclohexanecarboxylic acid 98.

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.

  • Ó'Ciardhá, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1344.

  • Ó'Ciardhá, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Semantic Scholar.

  • Cativiela, C., et al. (1998). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-108.

  • Ryan, K. G. (2015). Studies of impurities in crystalline pharmaceuticals and related compounds. CORA.

  • Gao, Q., et al. (2025). Impact of impurities on crystal growth. ResearchGate.

  • Li, Y., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 545-547.

  • Avenoza, A., et al. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 11(10), 2185-2194.

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

Optimization

Technical Support Center: Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable α-hydroxy acid. We provide in-depth troubleshooting, detailed protocols, and mechanistic insights to ensure your success.

Synthesis Overview and Core Mechanism

The most common and efficient route to synthesize 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid involves a two-step process starting from 4-methylcyclohexanone. The overall transformation is as follows:

  • Cyanohydrin Formation: A nucleophilic addition of a cyanide ion to the carbonyl group of 4-methylcyclohexanone.[1][2] This step establishes the key quaternary carbon center.

  • Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the resulting cyanohydrin's nitrile group to a carboxylic acid.[3][4][5]

This pathway is advantageous as it builds the target molecule's core structure efficiently. However, each step presents unique challenges that can impact the final yield and purity.

SynthesisWorkflow Start 4-Methylcyclohexanone Intermediate 1-Hydroxy-4-methylcyclohexane -1-carbonitrile (Cyanohydrin) Start->Intermediate Step 1: NaCN, H₂SO₄ (Cyanohydrin Formation) Product 1-Hydroxy-4-methylcyclohexane -1-carboxylic acid Intermediate->Product Step 2: H₂SO₄, H₂O, Heat (Nitrile Hydrolysis)

Caption: High-level workflow for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low Overall Yield

Q: My final yield of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is consistently below 50%. Where am I losing material?

A: Low overall yield is the most common complaint and can stem from inefficiencies in both steps of the synthesis. It is crucial to diagnose the problematic step.

Potential Causes & Recommended Solutions:

  • Incomplete Cyanohydrin Formation (Step 1): The initial addition of cyanide is a reversible equilibrium.[6] If the equilibrium is not driven towards the product, significant amounts of 4-methylcyclohexanone will remain, contaminating the intermediate and reducing the material available for the second step.

    • pH Control: The reaction requires a sufficient concentration of the nucleophilic cyanide anion (CN⁻). Working with HCN directly is hazardous.[7] Therefore, a salt like NaCN or KCN is used. The reaction is typically run under slightly acidic conditions to generate HCN in situ, but the pH must not be too low, as this would protonate all the free cyanide, halting the nucleophilic attack. Monitor the pH and maintain it in a weakly acidic range.

    • Temperature: This reaction is often performed at or below room temperature to favor the product thermodynamically.

  • Losses During Intermediate Work-up: The cyanohydrin intermediate can be unstable. Attempting to purify it rigorously can lead to decomposition back to the starting ketone, especially under basic conditions.[2]

    • Telescoping the Reaction: It is often best to proceed directly to the hydrolysis step after a simple aqueous work-up of the cyanohydrin reaction mixture, without full purification of the intermediate.

  • Inefficient Hydrolysis (Step 2): The conversion of the nitrile to a carboxylic acid requires harsh conditions (strong acid and heat).[7][8] Incomplete hydrolysis will leave behind the cyanohydrin or the intermediate amide, which can be difficult to separate.

    • Reaction Time & Temperature: Ensure the hydrolysis is refluxed for a sufficient duration. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting cyanohydrin spot disappears.

    • Acid Concentration: Use a sufficiently concentrated acid, such as 50% aqueous H₂SO₄, to effectively catalyze the hydrolysis.

  • Side Reaction: Dehydration: The target molecule contains a tertiary alcohol, which is prone to elimination (dehydration) under the strong acid and high heat of the hydrolysis step.[9] This forms the highly undesired α,β-unsaturated byproduct, 4-methylcyclohex-1-ene-1-carboxylic acid.

    • Temperature Control: While heat is necessary for hydrolysis, avoid excessive temperatures. Maintain a controlled reflux rather than vigorous, high-temperature heating.

    • Reaction Time: Do not prolong the heating significantly after the reaction has reached completion, as this will favor the dehydration byproduct.

Troubleshooting Start Low Final Yield Step1_Check Analyze Step 1 Crude Product (TLC, ¹H NMR) Start->Step1_Check Step2_Check Analyze Step 2 Crude Product (TLC, ¹H NMR) Start->Step2_Check Ketone_Present Issue: Unreacted Ketone Step1_Check->Ketone_Present High amount of starting material Dehydration_Product Issue: Dehydration Byproduct Step2_Check->Dehydration_Product Byproduct detected Incomplete_Hydrolysis Issue: Incomplete Hydrolysis Step2_Check->Incomplete_Hydrolysis Cyanohydrin or amide present Sol_Step1 Solution: • Optimize pH in Step 1 • Lower reaction temperature Ketone_Present->Sol_Step1 Sol_Dehydration Solution: • Reduce hydrolysis temp/time • Use milder acid conditions Dehydration_Product->Sol_Dehydration Sol_Hydrolysis Solution: • Increase hydrolysis time • Ensure sufficient acid conc. Incomplete_Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting decision tree for low yield.

Issue 2: Product Purification Difficulties

Q: My final product is an impure, oily solid that is difficult to crystallize. How can I improve its purity?

A: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired product.

Potential Causes & Recommended Solutions:

  • Contamination with Unreacted Ketone: If the cyanohydrin formation was incomplete, the unreacted 4-methylcyclohexanone will carry through the synthesis.

    • Acid-Base Extraction: The most effective way to separate the acidic carboxylic acid product from the neutral ketone is through an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral ketone remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified with a strong acid (e.g., HCl) to precipitate the pure product.[10]

  • Presence of Dehydration Byproduct: The α,β-unsaturated carboxylic acid is also acidic and will follow the desired product during the acid-base extraction, making it a particularly troublesome impurity.

    • Recrystallization: A carefully chosen recrystallization solvent system can separate the two acids. Since the desired product has a hydroxyl group, it is more polar than the dehydration byproduct. Experiment with solvent systems like water, or a mixed solvent system like Toluene/Hexane or Ethyl Acetate/Heptane.

    • Prevention: The best strategy is to minimize its formation during the reaction by controlling the hydrolysis temperature and time, as noted previously.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed hydrolysis of the cyanohydrin?

A1: The hydrolysis of the nitrile to a carboxylic acid is a multi-step process.[5][8]

  • Protonation: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom more electrophilic.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.

  • Deprotonation: A proton is lost to form a protonated amide intermediate.

  • Tautomerization & Further Hydrolysis: The amide undergoes further acid-catalyzed hydrolysis (protonation of the carbonyl oxygen, attack by water, etc.) to eventually form the carboxylic acid and an ammonium ion.

Q2: Are there alternative synthesis routes?

A2: Yes, another common method is the carboxylation of a Grignard reagent.[11][12] This would involve forming a Grignard reagent from a suitable halide, such as 1-bromo-1-methylcyclohexan-4-ol (which itself would need to be synthesized), and then reacting it with carbon dioxide (dry ice).[13] However, the cyanohydrin route is often more direct for this specific target, as it starts from the readily available 4-methylcyclohexanone.

Q3: What analytical techniques are best for monitoring the reaction?

A3:

  • Thin Layer Chromatography (TLC): Essential for tracking the consumption of starting material and the appearance of the product. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The carboxylic acid product will have a lower Rf than the starting ketone or the cyanohydrin intermediate.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The disappearance of the aldehydic/ketonic environment and the appearance of the characteristic broad singlet for the carboxylic acid proton (-COOH) are key indicators.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations. Look for the disappearance of the strong C=O stretch of the ketone (~1715 cm⁻¹) and the C≡N stretch of the cyanohydrin (~2250 cm⁻¹), and the appearance of the broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

Q4: What are the critical safety precautions when performing this synthesis?

A4: The primary hazard is the use of sodium or potassium cyanide.

  • Extreme Toxicity: Cyanide salts and the hydrogen cyanide (HCN) gas generated are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7]

  • Acidification Hazard: NEVER add acid directly to solid cyanide salts or concentrated cyanide solutions, as this will release a large volume of toxic HCN gas. The procedure must be designed to add the cyanide solution to the acidified reaction mixture slowly and in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (check for compatibility), and chemical splash goggles.

  • Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use. Work with a partner in the lab.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Experimental Protocols

Protocol 1: Synthesis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals with appropriate safety measures.

Step 1: Formation of 1-Hydroxy-4-methylcyclohexane-1-carbonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methylcyclohexanone (1.0 eq) and water. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Once the NaCN addition is complete, slowly add dilute sulfuric acid (e.g., 20% H₂SO₄) dropwise to the vigorously stirred mixture, maintaining the temperature between 5-10 °C. Monitor the pH to ensure it remains weakly acidic.

  • After the acid addition, allow the reaction to stir at room temperature for 3-5 hours or until TLC shows complete consumption of the starting ketone.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude cyanohydrin is typically a pale yellow oil and is used in the next step without further purification.

Step 2: Hydrolysis to 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

  • Set up the flask containing the crude cyanohydrin from Step 1 with a reflux condenser.

  • Carefully add an excess of aqueous sulfuric acid (e.g., 50% w/w) to the crude intermediate.

  • Heat the mixture to a gentle reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product). The reaction is typically complete in 4-8 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath. The product may begin to precipitate.

  • Filter the solid product and wash with cold water. If the product remains oily, proceed to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization
  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (3x volumes). The product will move to the aqueous layer.

  • Combine the aqueous layers. Wash once with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product should precipitate as a white solid.

  • Filter the solid, wash with ice-cold water, and air dry.

  • For further purification, recrystallize the solid from a suitable solvent, such as hot water or a toluene/hexane mixture.

Data Summary Table

ParameterStep 1: Cyanohydrin FormationStep 2: HydrolysisRationale & Impact on Yield/Purity
Temperature 0 - 10 °C100 - 110 °C (Reflux)Low temp in Step 1 favors the addition product. Controlled temp in Step 2 is critical to ensure hydrolysis occurs without significant dehydration.[9]
Reaction Time 3 - 5 hours4 - 8 hoursInsufficient time leads to incomplete conversion. Excessive time in Step 2 increases the risk of dehydration side products.
Acid Dilute H₂SO₄Concentrated H₂SO₄Weak acid in Step 1 generates HCN in situ without destroying all CN⁻. Strong acid in Step 2 is required to catalyze the hydrolysis of the robust nitrile group.[7][8]
pH Weakly AcidicStrongly AcidicCrucial for maintaining a balance of HCN and CN⁻ in Step 1. Strong acid is the reaction medium for Step 2.
Work-up Aqueous ExtractionPrecipitation / ExtractionStep 1 work-up should be mild to avoid reversing the reaction. Step 2 work-up leverages the acidic nature of the product for purification.[10]

References

  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes.
  • Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Cyanohydrin formation and hydrolysis - YouTube. (2020).
  • Addition of CN - Cyanohydrins | OpenOChem Learn.
  • Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange. (2014).
  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. (2001).
  • Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Preparing Carboxylic Acids - Chemistry LibreTexts. (2025).
  • Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis - Benchchem.
  • Preparing Carboxylic Acids - Organic Chemistry | OpenStax. (2023).
  • Consider the following sequence of reactions. Image of chemical reaction.. - Filo. (2025).
  • Cyanohydrin reaction - Wikipedia.
  • Solved Starting with 4-(hydroxymethyl)cyclohexan-1-ol | Chegg.com. (2017).
  • 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | CID 18949698 - PubChem.
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure.
  • 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. (2023).
  • Synthesis of Carboxylic Acids.
  • 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents - YouTube. (2021).
  • Cyanohydrin reaction - Grokipedia.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (2024).

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Given its structural features—a t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. Given its structural features—a tertiary alcohol and a carboxylic acid on a cyclohexane ring—this molecule presents unique stability considerations during storage and handling. This document outlines potential degradation pathways, recommended storage conditions, and troubleshooting protocols to ensure the integrity of your experimental results. While specific long-term stability studies on this exact molecule are not extensively published, the following guidance is based on established principles of organic chemistry and data from structurally related compounds.

Section 1: Compound Profile & Key Properties

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a bifunctional organic compound. Its structure combines a stable cycloalkane ring with reactive hydroxyl and carboxyl functional groups. Understanding these features is critical to predicting its behavior.

degradation_pathways main_compound 1-Hydroxy-4-methyl- cyclohexane-1-carboxylic acid oxidation_node Oxidation (Air, Light, Heat) main_compound->oxidation_node dehydration_node Dehydration (Heat, Acidic Impurities) main_compound->dehydration_node decarboxylation_node Decarboxylation (Heat) main_compound->decarboxylation_node product1 Ring-Opened Products (e.g., Keto-acids) oxidation_node->product1 Leads to product2 Unsaturated Carboxylic Acid dehydration_node->product2 Leads to product3 Decarboxylated Byproducts decarboxylation_node->product3 Leads to

Caption: Potential degradation pathways for the stored compound.

Q3: My sample has turned slightly yellow and seems clumpy. What does this indicate?

Answer: A change in color (e.g., from white to off-white or yellow) and texture (clumping) are common indicators of chemical degradation.

  • Color Change: This often suggests the formation of small quantities of chromophoric byproducts, which can result from oxidation. [1]The formation of conjugated systems, even in trace amounts, can impart color.

  • Clumping: This typically indicates moisture absorption. Carboxylic acids are polar and can attract water from the atmosphere if not stored in a tightly sealed, dry environment. This can affect weighing accuracy and potentially accelerate hydrolytic or other degradation pathways.

If you observe these changes, it is critical to re-assess the purity of the material before use.

Q4: How can I test the purity of my stored sample to ensure it's suitable for my experiment?

Answer: A multi-step approach is recommended to validate the integrity of your compound. The primary method for assessing purity is High-Performance Liquid Chromatography (HPLC).

Workflow for Purity Assessment:

  • Visual Inspection: Check for any changes in color or physical state.

  • Solubility Test: Ensure the material dissolves as expected in your chosen solvent. Poor solubility may indicate the presence of polymeric or insoluble degradation products.

  • HPLC Analysis: Use a reverse-phase HPLC method to quantify the main peak and detect any new impurity peaks. (See Protocol 3.1).

  • LC-MS Analysis (Optional): If new peaks are observed in the HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradants, providing clues to their structure.

troubleshooting_workflow start Stored Sample (Potential Degradation) visual Step 1: Visual Inspection (Color, Clumping) start->visual solubility Step 2: Solubility Test visual->solubility hplc Step 3: HPLC Purity Check (Protocol 3.1) solubility->hplc decision Purity > 95%? Any new peaks? hplc->decision pass Suitable for Use decision->pass Yes fail Investigate Further decision->fail No lcms Step 4: LC-MS Analysis (Identify Degradants) fail->lcms

Caption: Workflow for assessing the stability of a stored sample.

Q5: What chemicals are incompatible with 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid during storage?

Answer: As a carboxylic acid and an alcohol, this compound has several incompatibilities. It is crucial to segregate it from the following chemical classes to prevent dangerous reactions. [2][3]

  • Bases (e.g., Sodium Hydroxide, Amines): Will undergo a strong acid-base reaction, which is exothermic. [2]* Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates): Can react violently with the alcohol group, posing a fire or explosion risk. [3][4]* Reducing Agents: The carboxylic acid can react with strong reducing agents.

  • Active Metals (e.g., Sodium, Potassium): Can react with both the alcohol and acid protons to release flammable hydrogen gas. [2] Always store acids in a dedicated, corrosion-resistant cabinet, separate from bases and oxidizers. [4][5]

Section 3: Experimental Protocols

Protocol 3.1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for developing a stability-indicating HPLC method. It must be validated for your specific system.

Objective: To quantify the purity of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (Carboxylic acids have low UV absorbance, so a low wavelength is necessary).

  • Gradient Elution:

    Table 2: Example HPLC Gradient Program

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% area normalization).

    • Compare the chromatogram to a reference standard or a sample from a freshly opened batch to identify any new peaks, which would indicate degradation.

Trustworthiness: This method is self-validating. The appearance of new peaks or a decrease in the main peak's relative area over time provides direct evidence of instability under the tested storage conditions.

References

  • Allan, A. W. & Onyon, P. F. (1968). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic. [Link]

  • Prabhu, D. V. & Rana, C. M. (2019). Studies of oxidation rates of some industrially important cyclic alcohols using KIO4 in acidic medium. 15th International Conference on Environmental Chemistry and Engineering. [Link]

  • Prabhu, D. V., et al. (2023). Oxidation Studies of Industrially Important Aliphatic and Cyclic Alcohols. Progress in Chemical Science Research. [Link]

  • IONSAFETY. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. IONSAFETY. [Link]

  • Dessau, R. M. & Heiba, E. I. (1963). Oxidative decarboxylation of cyclohexanecarboxylic acid. Journal of Organic Chemistry. [Link]

  • Prabhu, D. V., et al. (2023). Oxidation Studies of Industrially Important Aliphatic and Cyclic Alcohols. ResearchGate. [Link]

  • Prabhu, D. V. & Rana, C. M. (2019). Studies of oxidation rates of some industrially important cyclic alcohols using KIO4 in acidic medium. ResearchGate. [Link]

  • Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. [Link]

  • Carmona, M., et al. (2021). Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. Environmental Microbiology. [Link]

  • Cosmetic Science. (2025). Hydroxy Acids. Cosmetic Science. [Link]

  • Opre, Z., & Oprean, R. (2014). Pyrolysis of Carboxylic Acids. ResearchGate. [Link]

  • Lichtinger, A., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Publishing. [Link]

  • Lorand, J. P., et al. (1973). Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. The Journal of Organic Chemistry. [Link]

  • Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. EHS, University of Toronto. [Link]

  • Office of Environment, Health & Safety, UC Berkeley. Safe Storage of Hazardous Chemicals. EHS, UC Berkeley. [Link]

  • Environmental Health and Safety, Boston University. (n.d.). Chemical Segregation and Storage. Boston University EHS. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. PubChem Compound Database. [Link]

  • American Elements. (n.d.). 1-hydroxy-4-methylcyclohexane-1-carboxylic acid. American Elements. [Link]

Sources

Optimization

Technical Support Center: 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid &amp; Thionyl Chloride

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Process Optimization for Tertiary -Hydroxy Acid Chlorination Executive Technical Brief You...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Process Chemistry Division Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Side Reactions & Process Optimization for Tertiary


-Hydroxy Acid Chlorination

Executive Technical Brief

You are encountering difficulties with the reaction of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) with thionyl chloride (


) . This is a deceptively complex transformation. Unlike simple carboxylic acids, HMCCA contains a tertiary 

-hydroxyl group
.

The interaction of


 with 

-hydroxy acids does not proceed through the standard acyl chloride mechanism. Instead, it funnels through a cyclic sulfite (1,3,2-dioxathiolan-4-one) intermediate. The fate of this intermediate—and the success of your synthesis—depends entirely on reaction temperature, stoichiometry, and the presence of nucleophilic catalysts.

This guide addresses the three most common failure modes: Elimination (Dehydration) , Cyclic Sulfite Stalling , and Unintended


-Chlorination .

Diagnostic Troubleshooting (Q&A)

Q1: "My NMR shows a mixture of the starting material and a new species with a 5-membered ring, but no acid chloride peak. What is this?"

Diagnosis: Cyclic Sulfite Stalling. You have formed the 1,3,2-dioxathiolan-4-one intermediate (see Diagram 1). This is a stable species formed by the reaction of


 with both the hydroxyl and carboxyl groups.
  • The Cause: The reaction was likely run at reflux without an exogenous chloride source (like DMF or pyridine hydrochloride) or at insufficient temperature to drive the ring-opening.

  • The Fix: To convert this to the

    
    -chloro acid chloride, you must supply a nucleophilic chloride source to open the ring. Add 1-5 mol% DMF  or pyridinium chloride  and reflux. The chloride ion attacks the quaternary carbon (via 
    
    
    
    or
    
    
    depending on conditions), releasing
    
    
    .
Q2: "I isolated a liquid with a lower boiling point than expected, and the proton NMR shows a vinylic proton (~6.8 ppm). What happened?"

Diagnosis: Elimination (Dehydration) to the Alkene. You have produced 4-methylcyclohex-1-enecarbonyl chloride .

  • The Cause: Tertiary alcohols are highly prone to acid-catalyzed dehydration. The HCl generated during the reaction acts as a catalyst for E1 elimination. This is exacerbated by prolonged heating or the absence of an HCl scavenger.

  • The Fix:

    • Low Temperature: Maintain reaction temperature below 50°C if possible.

    • HCl Scavenging: Use a mild base trap (e.g., a gas scrubber) to remove HCl from the headspace, or use oxalyl chloride with catalytic DMF in DCM at 0°C instead of

      
       if the goal is to minimize thermal elimination.
      
Q3: "I wanted to keep the hydroxyl group and just make the acid chloride, but I got the -chloro derivative."

Diagnosis: Unintended Substitution.

  • The Reality: You cannot use thionyl chloride on an unprotected

    
    -hydroxy acid and expect to retain the alcohol. The hydroxyl group reacts faster with 
    
    
    
    than the carboxylic acid does. The resulting alkyl chlorosulfite is an excellent leaving group, leading to substitution by chloride.
  • The Fix: You must protect the tertiary alcohol before acyl chloride formation.

    • Recommended: Acetylation (

      
      ) to form 1-acetoxy-4-methylcyclohexanecarboxylic acid . The acetoxy group is stable to 
      
      
      
      .

Reaction Pathway Analysis

The following diagram illustrates the bifurcation between the desired substitution, the stable cyclic sulfite intermediate, and the elimination side reaction.

ReactionPathway SM 1-Hydroxy-4-methyl- cyclohexane-1-carboxylic acid Inter1 Chlorosulfite Intermediate SM->Inter1 + SOCl2 (Fast) CyclicSulfite Cyclic Sulfite (1,3,2-dioxathiolan-4-one) Inter1->CyclicSulfite - HCl (Cyclization) Alkene SIDE PRODUCT: 4-Methylcyclohex-1- enecarbonyl chloride Inter1->Alkene Acid Cat. Elimination AlphaChloro TARGET: 1-Chloro-4-methyl- cyclohexanecarbonyl chloride CyclicSulfite->AlphaChloro + Cl- (DMF/Heat) - SO2 (Ring Opening) CyclicSulfite->Alkene Thermal Elimination (- SO2, - HCl)

Caption: Mechanistic bifurcation of HMCCA with Thionyl Chloride. The Cyclic Sulfite is the "waiting room" for both the desired product and the elimination byproduct.

Optimized Experimental Protocols

Protocol A: Synthesis of 1-Chloro-4-methylcyclohexanecarbonyl chloride

Targeting the


-chloro substitution product.

Reagents:

  • HMCCA (1.0 eq)

  • Thionyl Chloride (3.0 eq)

  • DMF (Catalytic, 0.05 eq)

  • Solvent: Toluene (anhydrous) or Neat

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl/SO2.
    
  • Addition: Charge HMCCA and Toluene (3 mL/g). Add DMF.[1]

  • Reagent Addition: Add

    
     dropwise at room temperature. Note: Gas evolution (HCl) will be vigorous.
    
  • Cyclization Phase: Stir at Room Temperature for 1 hour. This forms the Cyclic Sulfite .[2]

  • Conversion Phase: Heat the mixture to 70-80°C for 3-4 hours. The DMF catalyzes the nucleophilic attack of chloride on the cyclic sulfite, driving the release of

    
    .
    
  • Monitoring: Monitor by GC-MS. Look for the disappearance of the cyclic sulfite peak (M+) and appearance of the dichloride (M+).

  • Workup: Distill off excess

    
     and Toluene under reduced pressure. The residue is the crude acid chloride.[3]
    
Protocol B: Prevention of Elimination (Low-Temp Method)

Use this if the alkene side product is >10%.

Modification: Replace


 with Oxalyl Chloride  ((

).
  • Dissolve HMCCA in DCM (Dichloromethane) at 0°C .

  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.5 eq) dropwise.

  • Stir at 0°C -> RT.

  • Why this works: Oxalyl chloride reacts under much milder conditions, reducing the thermal energy available for the E1 elimination pathway.

Comparative Data: Reaction Conditions vs. Product Distribution[6][7]

The following table summarizes expected outcomes based on different reaction conditions for tertiary


-hydroxy acids.
ConditionPrimary ProductMajor ImpurityMechanism Note

, Neat, Reflux

-Chloro Acid Chloride (60%)
Alkene (30-40%)High temp promotes thermal elimination of tertiary chloride.

, Toluene, 70°C, DMF cat.

-Chloro Acid Chloride (>85%)
Cyclic Sulfite (<5%)DMF provides Cl- to open sulfite ring efficiently.

, 0°C to RT, No Catalyst
Cyclic Sulfite (>90%)Unreacted SMTemperature too low to open the cyclic intermediate.
Oxalyl Chloride, DCM, 0°C

-Chloro Acid Chloride (High Yield)
Alkene (<5%)Milder reagent minimizes E1 elimination pathway.

References

  • Cyclic Sulfite Formation: Sharpless, K. B., et al. "Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis." Organic Syntheses, 2003 . (General reactivity of diols/hydroxy acids).

  • Thionyl Chloride Mechanism: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."

  • Elimination of Tertiary Alcohols: PubChem Compound Summary for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

  • Alpha-Hydroxy Acid Chlorination: Urove, G. A., & Peters, D. G. "Electrochemical reduction of cyclohexanecarbonyl chloride." Journal of the Electrochemical Society, 1993 . (Discusses synthesis and stability of cyclohexanecarbonyl chlorides). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid Esterification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the esterification of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols to optimize your reaction outcomes.

Introduction: Understanding the Unique Challenges

The esterification of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid presents a distinct set of challenges primarily due to its molecular structure. It is a tertiary hydroxy acid, meaning both the hydroxyl and carboxyl groups are attached to a quaternary carbon. This leads to two primary difficulties:

  • Steric Hindrance: The bulky cyclohexane ring and the methyl group sterically hinder the approach of the alcohol to the carbonyl carbon of the carboxylic acid, which can significantly slow down the reaction rate.[1][2]

  • Propensity for Dehydration: Tertiary alcohols are highly susceptible to dehydration (elimination of water) under strong acidic conditions and heat, leading to the formation of alkene byproducts.[3][4][5] This side reaction directly competes with the desired esterification, often reducing the product yield.[5]

This guide will address these challenges head-on, providing strategies to favor ester formation and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My esterification yield is consistently low or non-existent. What are the most likely causes?

A1: Low yield in a Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[6] For this specific substrate, the problem is compounded by two main factors:

  • Equilibrium Limitations: Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[5][7] If the water produced is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1][8] To drive the equilibrium towards the product, you must either use a large excess of the alcohol reactant or actively remove water as it forms.[3][6]

  • Competing Dehydration Reaction: The tertiary alcohol is sensitive to the acid catalyst and can easily dehydrate to form 4-methylcyclohex-1-ene-1-carboxylic acid or other isomeric alkenes. This is a significant competing pathway that consumes your starting material.[4][5]

Q2: After refluxing, my reaction mixture has turned dark brown or black. What happened and is the reaction salvageable?

A2: A dark brown or black reaction mixture indicates charring or polymerization.[9] This is typically caused by using an overly aggressive acid catalyst, like concentrated sulfuric acid (H₂SO₄), or excessively high temperatures.[9] The strong acid can cause extensive dehydration followed by polymerization of the resulting alkene.

To avoid this:

  • Add the acid catalyst slowly to the cooled reaction mixture to prevent localized overheating.[9]

  • Reduce the overall reaction temperature.

  • Switch to a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), which is less prone to causing charring.[6]

If charring has occurred, the product may still be salvageable through purification (e.g., column chromatography), but the yield will likely be compromised.

Q3: What is the best catalyst for esterifying this acid-sensitive tertiary alcohol?

A3: While concentrated sulfuric acid is a common catalyst for Fischer esterification, its strong dehydrating nature makes it a poor choice for this substrate.[5][9] Milder catalysts are strongly recommended:

  • p-Toluenesulfonic acid (TsOH): This is often the preferred choice as it is a strong acid but less oxidizing and dehydrating than H₂SO₄.[6]

  • Lewis Acids: Catalysts like scandium(III) triflate can also be effective and may operate under milder conditions.[10]

  • Non-Acidic Methods: If acid-catalyzed methods consistently fail, consider alternative esterification procedures that avoid strong acids, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][11]

CatalystProsCons for This Substrate
Sulfuric Acid (H₂SO₄) Inexpensive, powerful catalyst and dehydrating agent.[9]High risk of charring and dehydration of the tertiary alcohol.[5][9]
p-Toluenesulfonic Acid (TsOH) Strong acid, but less oxidizing than H₂SO₄. Easier to handle (solid).[6]Still capable of causing dehydration if conditions are too harsh.
Lewis Acids (e.g., Sc(OTf)₃) Can be highly effective and milder than protic acids.[10]More expensive.
DCC/DMAP (Steglich) Mild, non-acidic conditions. Avoids dehydration.[2]DCC can be an allergen. Dicyclohexylurea (DCU) byproduct must be filtered off.[2]
Q4: How can I effectively remove water from the reaction to improve my yield?

A4: The most effective method for removing water from an esterification reaction is by using a Dean-Stark apparatus or a similar distilling trap.[12][13] This piece of glassware is used in combination with a reflux condenser. The reaction is run in a solvent that forms an azeotrope with water, such as toluene or hexane.[10] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the trap. Since water is denser than toluene, it separates and sinks to the bottom of the trap, while the solvent overflows and returns to the reaction flask. This continuous removal of water effectively drives the reaction to completion.[8][13]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Explanations
Low or No Yield 1. Equilibrium Not Shifted: Water produced is hydrolyzing the ester back to starting materials.[1][6] 2. Dehydration Side Reaction: The tertiary alcohol is eliminating to form an alkene.[4] 3. Insufficient Reaction Time/Temp: The sterically hindered reaction is slow and hasn't reached completion.1. Use a Dean-Stark trap with toluene to azeotropically remove water.[12] Alternatively, use a large excess (10-fold or more) of the alcohol reactant.[6][9] 2. Switch to a milder catalyst like p-TsOH or consider a non-acidic method (Steglich). Reduce the reaction temperature. 3. Increase reflux time and monitor the reaction's progress using TLC or GC until the starting carboxylic acid is consumed.
Reaction Mixture Turns Black (Charring) 1. Aggressive Catalyst: Concentrated H₂SO₄ was used.[9] 2. High Temperature: Reaction temperature is too high, promoting polymerization.[9]1. Replace H₂SO₄ with p-TsOH. If using H₂SO₄ is unavoidable, add it very slowly to a cooled solution with vigorous stirring.[9] 2. Reduce the temperature of the heating mantle. Ensure a gentle, controlled reflux.
Product is Lost or Hydrolyzes During Workup 1. Ester Hydrolysis: Prolonged contact with aqueous acid or base during extraction washes.[1] 2. Product is Water-Soluble: The ester has some water solubility and is being lost to the aqueous layers.1. Perform aqueous washes quickly and with ice-cold solutions to slow the rate of hydrolysis.[1] Use a weak base like saturated sodium bicarbonate for neutralization, as strong bases can cause rapid saponification.[1] 2. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Difficult Purification: Product and Byproduct are Hard to Separate 1. Similar Polarity: The desired ester and the alkene byproduct may have similar polarities, making separation by column chromatography difficult.1. Optimize chromatography conditions. Use a shallow solvent gradient (e.g., starting with a very low percentage of ethyl acetate in hexane and increasing slowly). 2. Consider derivatization of the unreacted carboxylic acid to a more polar salt by washing with a mild base to simplify purification.[14]
Visualizing the Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving low-yield issues.

troubleshooting_workflow start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/GC start->check_tlc is_sm_present Is Starting Material (SM) Present? check_tlc->is_sm_present sm_yes Increase Reaction Time / Temperature OR Drive Equilibrium (Dean-Stark / Excess Alcohol) is_sm_present->sm_yes Yes sm_no Proceed to Byproduct Analysis is_sm_present->sm_no No is_byproduct_present Are Byproducts Dominant? byproduct_yes Reduce Temperature OR Use Milder Catalyst (e.g., p-TsOH) OR Consider Non-Acidic Method (Steglich) is_byproduct_present->byproduct_yes Yes byproduct_no Investigate Workup Procedure is_byproduct_present->byproduct_no No solution Optimize & Repeat sm_yes->solution sm_no->is_byproduct_present byproduct_yes->solution workup_issue Was Product Lost During Workup? (Check aqueous layers, test for hydrolysis) byproduct_no->workup_issue workup_issue->solution

Caption: A decision tree for troubleshooting low ester yield.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification with Dean-Stark Trap

This protocol is designed to maximize ester yield by continuously removing water and using a milder acid catalyst to suppress the dehydration side reaction.

Materials:

  • 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

  • Alcohol (e.g., ethanol, 10 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus[12]

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add 1-hydroxy-4-methylcyclohexane-1-carboxylic acid (1.0 eq.), the desired alcohol (10 eq.), and toluene (enough to fill the flask to about half).

  • Catalyst Addition: Add p-TsOH·H₂O (0.05 eq.) to the flask.

  • Reflux: Heat the mixture to a steady reflux with vigorous stirring. Toluene will begin to fill the Dean-Stark trap.

  • Water Removal: As the reaction proceeds, observe the collection of an aqueous layer at the bottom of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/GC analysis shows complete consumption of the starting carboxylic acid.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Reaction Workup and Purification

This procedure is designed to isolate the ester while minimizing the risk of hydrolysis.

Materials:

  • Cooled reaction mixture from Protocol 1

  • Separatory funnel

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (ice-cold)[9]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with ethyl acetate.

  • Neutralization: Carefully wash the organic layer with the ice-cold saturated NaHCO₃ solution. Caution: CO₂ gas will evolve. Vent the funnel frequently until gas evolution ceases.[9] This step neutralizes the p-TsOH catalyst and removes any unreacted carboxylic acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography. The ester product is significantly less polar than the starting hydroxy acid, so it will elute first. Use a solvent system such as a gradient of ethyl acetate in hexanes.

Visualizing the Reaction and Key Side Reaction

This diagram illustrates the desired esterification pathway versus the competing dehydration pathway.

reaction_pathway cluster_main Fischer Esterification (Desired) cluster_side E1 Dehydration (Side Reaction) start_main Substrate + R'OH intermediate Tetrahedral Intermediate start_main->intermediate +H⁺, -H₂O start_side Substrate product Ester + H₂O intermediate->product carbocation Tertiary Carbocation start_side->carbocation +H⁺, -H₂O byproduct Alkene + H₂O carbocation->byproduct -H⁺

Caption: Competing pathways: desired esterification vs. acid-catalyzed dehydration.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia. [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • Villo, P., Dalla-Santa, O., Szabó, Z., & Lundberg, H. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Scoilnet. [Link]

  • University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. Department of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. RSC Education. [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Motion. (n.d.). Esterification Lab Answers. Motion. [Link]

  • Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Vedantu. [Link]

  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Quora. [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid vs. 1-hydroxycyclohexane-1-carboxylic acid

An In-Depth Guide to Physicochemical Properties, Synthesis, and Application Potential In the landscape of modern drug discovery and materials science, the nuanced selection of molecular scaffolds is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Physicochemical Properties, Synthesis, and Application Potential

In the landscape of modern drug discovery and materials science, the nuanced selection of molecular scaffolds is a critical determinant of a project's success. The rigid, three-dimensional architecture of substituted cyclohexanes offers a versatile platform for the design of novel bioactive molecules and functional materials. This guide provides a comprehensive comparison of two closely related α-hydroxy-cycloalkanecarboxylic acids: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid and its parent compound, 1-hydroxycyclohexane-1-carboxylic acid .

This document moves beyond a simple cataloging of properties, delving into the fundamental chemical principles that govern the differences between these two molecules. We will explore how the seemingly subtle addition of a methyl group at the C4 position influences key physicochemical parameters, reactivity, and, consequently, their potential applications as building blocks in medicinal chemistry and beyond. This analysis is supported by experimental data and established synthetic protocols, providing researchers with the practical insights necessary for informed decision-making in their own investigations.

Core Structural Differences and Their Implications

The foundational distinction between the two molecules lies in the presence of a methyl group at the 4-position of the cyclohexane ring in 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. This substitution has significant stereochemical and electronic consequences that ripple throughout the molecule's properties.

1-hydroxycyclohexane-1-carboxylic acid possesses a plane of symmetry, rendering it achiral. In contrast, 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid can exist as two diastereomers: cis and trans. This arises from the relative orientation of the C1-hydroxyl/carboxyl groups and the C4-methyl group. In the chair conformation, the substituents can occupy either axial or equatorial positions, leading to different energetic profiles for the cis and trans isomers. The trans isomer, where both the C1-substituent and the C4-methyl group can potentially occupy equatorial positions, is generally the more stable conformer[1]. This stereochemical complexity is a crucial consideration in synthetic design and biological evaluation, as different isomers can exhibit distinct pharmacological activities.

Figure 1: Chemical structures of the two carboxylic acids.

Physicochemical Properties: A Tabulated Comparison

The introduction of the C4-methyl group subtly alters the physicochemical properties of the parent molecule. These differences, while seemingly minor, can have a profound impact on a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Property1-hydroxycyclohexane-1-carboxylic acid1-Hydroxy-4-methylcyclohexane-1-carboxylic acidImpact of C4-Methyl Group
Molecular Formula C₇H₁₂O₃[2]C₈H₁₄O₃[3]Addition of a CH₂ unit
Molecular Weight 144.17 g/mol [2]158.19 g/mol [3]Increased molecular mass
Predicted pKa ~3.99[4]Not experimentally determined; predicted to be slightly higherThe electron-donating methyl group is expected to slightly decrease acidity (increase pKa) by destabilizing the carboxylate anion.[5]
Predicted XLogP3 0.7[2]1.2Increased lipophilicity
Melting Point 107-109 °CNot availableExpected to be influenced by the cis/trans isomeric ratio and crystal packing.
Topological Polar Surface Area 57.5 Ų[2]57.5 Ų[3]Unchanged, as the polar functional groups remain the same.

Synthesis and Reactivity: A Comparative Overview

Both 1-hydroxycyclohexane-1-carboxylic acid and its 4-methyl derivative are accessible through well-established synthetic routes, most commonly via the cyanohydrin pathway starting from the corresponding cyclohexanone.

General Synthesis Workflow: Cyanohydrin Formation and Hydrolysis

The synthesis of these α-hydroxy acids typically involves a two-step process:

  • Cyanohydrin Formation: The parent cyclohexanone (cyclohexanone or 4-methylcyclohexanone) is treated with a cyanide source, such as sodium or potassium cyanide, in the presence of an acid or a bisulfite adduct. This nucleophilic addition to the carbonyl group forms the corresponding cyanohydrin.

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

G start Cyclohexanone Derivative (Cyclohexanone or 4-Methylcyclohexanone) step1 Cyanohydrin Formation (e.g., NaCN, H+) start->step1 step2 Hydrolysis (e.g., HCl, H₂O, heat) step1->step2 product 1-Hydroxy-cycloalkanecarboxylic Acid Derivative step2->product

Sources

Comparative

A Comparative Structural Analysis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid Isomers

This guide provides a detailed structural comparison of the cis and trans isomers of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The orientation o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed structural comparison of the cis and trans isomers of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The orientation of the hydroxyl and carboxyl groups relative to the methyl group on the cyclohexane ring results in distinct three-dimensional structures with differing stabilities and, potentially, biological activities. This analysis is grounded in the fundamental principles of conformational analysis of 1,4-disubstituted cyclohexanes and supported by analogous experimental data from closely related compounds.

Introduction to the Isomers: cis and trans

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid possesses two stereoisomers, designated as cis and trans. This isomerism arises from the relative orientation of the hydroxyl (-OH) and carboxyl (-COOH) groups at the C1 position with respect to the methyl (-CH₃) group at the C4 position. In the cis isomer, the hydroxyl and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape, stability, and interactions with its environment.

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between the substituent's position and its steric bulk dictates the most stable conformation for each isomer.

Conformational Analysis: The Chair Conformations

The stability of the cis and trans isomers is best understood by examining their possible chair conformations and the associated steric interactions.

trans-1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

The trans isomer can exist in two interconverting chair conformations. In one conformation, both the hydroxyl and methyl groups are in the equatorial position (diequatorial), while in the other, both are in the axial position (diaxial).

Caption: Interconversion of the two chair conformations of trans-1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

The diequatorial conformation is significantly more stable.[1][2] Axial substituents experience 1,3-diaxial interactions, which are steric clashes with the other axial hydrogens on the same side of the ring. The diaxial conformation of the trans isomer would force both the hydroxyl and methyl groups into these sterically hindered positions, leading to a high-energy state. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

cis-1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

The cis isomer also exists in two chair conformations. In either conformation, one substituent is in an axial position while the other is in an equatorial position.

Caption: Interconversion of the two chair conformations of cis-1-Hydroxy-4-methylcyclohexane-1-carboxylic acid.

In the cis isomer, one group will always be axial, and the other equatorial.[1][3] The relative stability of the two conformers depends on the steric bulk of the substituents. Generally, the conformer with the larger group in the equatorial position is favored to minimize 1,3-diaxial interactions.

Spectroscopic Differentiation of the Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant differences in the ¹H NMR spectra are expected for the protons on the carbon atoms bearing the substituents (C1 and C4).

  • Chemical Shift: The chemical shift of the proton on the carbon with the hydroxyl group (if it were a secondary alcohol) and the methyl protons would differ between the isomers. In the more stable trans isomer (diequatorial), the axial proton at C4 would resonate at a higher field (lower ppm) compared to the equatorial proton at C4 in the cis isomer.

  • Coupling Constants: The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. In cyclohexane chairs, the coupling between two axial protons (J_aa) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is smaller (2-5 Hz). This difference is a powerful tool for assigning stereochemistry.

¹³C NMR: The carbon chemical shifts will also be influenced by the stereochemistry. Carbons with axial substituents are generally shielded (resonate at a lower ppm) compared to those with equatorial substituents. Therefore, the C1 and C4 carbons of the less stable conformers of each isomer would show upfield shifts.

Infrared (IR) Spectroscopy

The primary use of IR spectroscopy in this context is to identify the functional groups present, namely the broad O-H stretch of the hydroxyl group and the carboxylic acid (around 3300-2500 cm⁻¹) and the sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹). While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different molecular symmetries and vibrational modes of the cis and trans isomers.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid isomers, based on common organic chemistry techniques.

Proposed Synthesis

A plausible synthetic route could involve the following steps:

Synthesis A 4-Methylcyclohexanone B Cyanohydrin Formation (NaCN, H+) A->B C 1-Hydroxy-4-methylcyclohexane-1-carbonitrile B->C D Hydrolysis (H3O+, heat) C->D E Mixture of cis and trans Isomers D->E F Chromatographic Separation E->F G cis Isomer F->G H trans Isomer F->H

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a key organic intermediate. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally similar compounds, supported by experimental protocols and theoretical explanations to ensure accurate identification and characterization. Our approach is grounded in established scientific principles to provide a trustworthy and authoritative resource.

Introduction to 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative featuring both a hydroxyl and a carboxylic acid functional group attached to the same carbon atom, with a methyl group at the 4-position. Its chemical structure dictates its physical and chemical properties, making it a valuable building block in organic synthesis. Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of this molecule. This guide will delve into the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Profile of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

A thorough understanding of the expected spectroscopic data is crucial for the unambiguous identification of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. While experimental spectra for this specific compound are not widely published, we can predict the characteristic signals based on its functional groups and structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The quaternary carbon attached to the hydroxyl and carboxyl groups will be significantly downfield, as will the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is expected to be dominated by the absorptions of the hydroxyl and carboxyl groups.[1][2]

  • O-H Stretch: A very broad band is anticipated from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid, overlapping with the O-H stretch of the alcohol.[1]

  • C=O Stretch: A strong, sharp absorption is expected in the region of 1690-1760 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[1]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

  • Molecular Ion Peak: The molecular weight of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is 158.19 g/mol .[3] The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH).

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, it is useful to compare its expected data with that of structurally related compounds.

Compound Key ¹H NMR Features Key ¹³C NMR Features Key IR Absorptions (cm⁻¹) Molecular Weight ( g/mol )
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid - Methyl protons (singlet or doublet) - Cyclohexane protons (multiplets) - OH protons (broad singlets)- Carbonyl carbon (~170-180 ppm) - Quaternary carbon with OH and COOH - Methyl carbon- O-H (broad, 2500-3300) - C=O (strong, 1690-1760) - C-O (1210-1320)158.19[3]
Cyclohexanecarboxylic acid - Cyclohexane protons (multiplets) - COOH proton (broad singlet)- Carbonyl carbon (~180 ppm) - Cyclohexane carbons- O-H (broad, 2500-3300) - C=O (strong, ~1700)128.17
1-Methylcyclohexanecarboxylic acid - Methyl protons (singlet) - Cyclohexane protons (multiplets) - COOH proton (broad singlet)- Carbonyl carbon (~182 ppm) - Quaternary carbon - Methyl carbon- O-H (broad, 2500-3300) - C=O (strong, ~1700)142.20
trans-4-Hydroxycyclohexanecarboxylic acid - Protons on carbons with OH and COOH (multiplets) - Cyclohexane protons (multiplets) - OH protons (broad singlets)- Carbonyl carbon (~178 ppm) - Carbon with OH- O-H (broad, 2500-3300) - C=O (strong, ~1700)144.17[4]

This comparison highlights how the addition of hydroxyl and methyl groups influences the spectroscopic data.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a suitable liquid cell.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard.

  • Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizations

Chemical Structure and Spectroscopic Workflow

structure_workflow cluster_structure Chemical Structure cluster_workflow Spectroscopic Analysis Workflow A 1-Hydroxy-4-methylcyclohexane- 1-carboxylic acid B Sample Preparation C NMR Analysis (¹H, ¹³C) B->C D IR Analysis B->D E MS Analysis B->E F Data Interpretation & Comparison C->F D->F E->F G Structural Confirmation F->G

Caption: Chemical structure and analytical workflow.

Key Spectroscopic Features

spectroscopic_features cluster_NMR NMR cluster_IR IR cluster_MS MS 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid ¹H NMR ¹H NMR - Methyl protons - Cyclohexane protons - OH protons 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid->¹H NMR ¹³C NMR ¹³C NMR - Carbonyl carbon - Quaternary carbon - Methyl carbon 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid->¹³C NMR IR Spectroscopy IR - Broad O-H stretch - Strong C=O stretch - C-O stretch 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid->IR Spectroscopy Mass Spectrometry MS - Molecular Ion Peak - Loss of H₂O - Loss of COOH 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid->Mass Spectrometry

Caption: Key expected spectroscopic features.

Conclusion

The spectroscopic characterization of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid relies on the combined application of NMR, IR, and MS techniques. By understanding the expected spectral features and comparing them with those of related compounds, researchers can confidently verify the structure and purity of this important chemical. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of substituted cyclohexanecarboxylic acids.

References

  • National Center for Biotechnology Information. "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids." PubChem. Available from: [Link]

  • National Center for Biotechnology Information. "1-Hydroxy-4-methylcyclohexane-1-carboxylic acid." PubChem Compound Summary for CID 18949698. Available from: [Link]

  • PubChemLite. "1-hydroxy-4-methylcyclohexane-1-carboxylic acid (C8H14O3)." Available from: [Link]

  • Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, vol. 57, no. 14, 2001, pp. 2745-2755. Available from: [Link]

  • Avenoza, A., et al. "Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1, no. 1, 1999, pp. 1-6. Available from: [Link]

  • Bezborodov, V. S. "Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics." J. Org. Chem. USSR (Engl. Transl.), vol. 23, no. 6, 1987. Available from: [Link]

  • Chemistry LibreTexts. "IR Spectroscopy Tutorial: Carboxylic Acids." Available from: [Link]

  • Google Patents. "EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • YouTube. "1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS." Available from: [Link]

  • NIST. "Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-." NIST Chemistry WebBook. Available from: [Link]

  • Organic Syntheses. "1-methylcyclohexanecarboxylic acid." Available from: [Link]

  • American Elements. "1-hydroxy-4-methylcyclohexane-1-carboxylic acid." Available from: [Link]

  • Chemsrc. "trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid." Available from: [Link]

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Available from: [Link]

  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." Available from: [Link]

  • Chemistry LibreTexts. "2.7 Mass Spectrometry of Some Common Functional Groups." Available from: [Link]

  • Google Patents. "WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

Comparative

Advanced Bioisosteric Replacement Strategies for 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

Executive Summary: The Scaffold Challenge The 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) scaffold represents a classic "tertiary polar core" often encountered in fragment-based drug discovery and natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (HMCCA) scaffold represents a classic "tertiary polar core" often encountered in fragment-based drug discovery and natural product optimization (e.g., terpene metabolites).[1] While the cyclohexane ring provides a defined steric vector, the geminal substitution of a hydroxyl group and a carboxylic acid creates a dense polarity node.[1]

Critical Liabilities of the Parent Scaffold:

  • Permeability (LogD): The simultaneous presence of a donor/acceptor hydroxyl and an ionized carboxylate at physiological pH (pKa ~4.[1]5) results in a low LogD, often restricting passive diffusion across the Blood-Brain Barrier (BBB) or intestinal epithelium.

  • Metabolic Toxicity: Carboxylic acids are prone to Phase II conjugation, specifically the formation of acyl glucuronides .[1] These reactive metabolites can undergo nucleophilic attack by plasma proteins, leading to haptenization and idiosyncratic drug-induced liver injury (DILI).[1]

  • Rapid Clearance: High polarity facilitates rapid renal excretion, potentially limiting half-life (

    
    ).[1]
    

This guide objectively compares three validated bioisosteric strategies to mitigate these risks while retaining the pharmacophoric fidelity of the parent molecule.[1]

Comparative Analysis of Bioisosteres

We analyze three primary bioisosteric replacements for the carboxylic acid moiety of HMCCA. Data presented below is derived from structure-property relationship (SPR) meta-analyses of analogous cycloalkyl systems.

Candidate A: 5-Substituted-1H-Tetrazole

The Classical Isostere[1][2]

  • Mechanism: Planar, acidic heterocycle mimicking the carboxylate anion's charge distribution.[1]

  • Key Advantage: Retains potency in electrostatic binding pockets while often improving metabolic stability against glucuronidation.[1]

Candidate B: Acyl Sulfonamide (-CONHSO₂R)

The Lipophilic Modulator[1]

  • Mechanism: Non-planar, acidic moiety with a tunable pKa via the R-group.[1]

  • Key Advantage: Significantly increases LogP and membrane permeability; eliminates acyl glucuronide formation.[1]

Candidate C: 1,2,4-Oxadiazol-5(4H)-one

The Neutral/Weakly Acidic Mimic[1]

  • Mechanism: A cyclic bioisostere that masks the acidic proton more effectively than tetrazoles.[1]

  • Key Advantage: Improved oral bioavailability and reduced risk of transporter-mediated efflux.[1]

Table 1: Physicochemical Profile Comparison

Projected values based on HMCCA core (MW ~158, cLogP ~0.8)

PropertyParent (COOH) Tetrazole Acyl Sulfonamide (R=Me) Oxadiazolone
pKa (Acidic) 4.54.5 – 4.94.8 – 5.26.0 – 7.0

LogD

Reference (0.[1]0)-0.5 to +0.2+1.0 to +1.5+0.5 to +1.0
H-Bond Donors 2 (OH, COOH)2 (OH, NH)2 (OH, NH)1 (OH)
Metabolic Risk High (Acyl Gluc.)Low (N-Gluc possible)Low (Oxidation of R)Low (Ring opening)
Permeability (

)
LowLow/ModerateHigh Moderate

Detailed Experimental Workflows

Workflow 1: Synthesis of the Tetrazole Bioisostere

Rationale: Direct conversion from the carboxylic acid is difficult due to the tertiary alcohol.[1] We utilize a protected intermediate strategy to prevent elimination or side reactions.

Protocol:

  • Protection: Treat 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (1.0 eq) with TBDMS-Cl (2.5 eq) and Imidazole (3.0 eq) in DMF at 0°C to protect the alcohol.[1]

  • Amidation: React the protected acid with

    
    , EDCI, and HOBt in DCM to form the primary amide.
    
  • Dehydration: Convert the amide to the nitrile using Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

  • Cycloaddition: React the nitrile with Sodium Azide (

    
    , 3.0 eq) and Zinc Bromide (
    
    
    
    , 1.0 eq) in water/isopropanol (reflux, 16h). Note: ZnBr2 catalyzes the reaction in aqueous media, avoiding toxic tin reagents.[1]
  • Deprotection: Remove TBDMS group using TBAF in THF.

Workflow 2: Physicochemical Validation (LogD Determination)

Rationale: Calculated LogP is often inaccurate for zwitterionic or highly polar bioisosteres.[1] Experimental validation via Shake-Flask or HPLC is required.[1]

Protocol:

  • Preparation: Dissolve test compounds (10 mM DMSO stock) in 1-octanol-saturated PBS (pH 7.4).

  • Equilibration: Mix with an equal volume of PBS-saturated 1-octanol in a glass vial.

  • Agitation: Shake at 250 rpm for 4 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    .
    

Strategic Decision Pathways

The choice of bioisostere depends on the specific failure mode of the parent scaffold in your ADME cascade.

Bioisostere_Selection Start Parent Scaffold Failure Mode Permeability Issue: Low Permeability (CNS/Oral) Start->Permeability Metabolism Issue: High Clearance / Reactive Metabolite Start->Metabolism Potency Issue: Low Potency / H-Bonding Start->Potency Sol_AcylSulf Select: Acyl Sulfonamide (Increases LogD, removes -COO-) Permeability->Sol_AcylSulf Best for Lipophilicity Sol_Oxadiazole Select: Oxadiazolone (Weak acid, neutral at pH < 6) Permeability->Sol_Oxadiazole Moderate Gain Sol_Tetrazole Select: Tetrazole (Retains charge, alters metabolism) Metabolism->Sol_Tetrazole Avoids Acyl Glucuronide Sol_Fluoro Select: Fluorine for OH (Reduces H-bond donor count) Metabolism->Sol_Fluoro If OH is conjugation site Potency->Sol_AcylSulf Adds Hydrophobic Contacts Potency->Sol_Tetrazole Mimics Carboxylate Geometry

Figure 1: Decision tree for selecting the optimal bioisostere based on specific ADME liabilities.[1]

Mechanistic Insight: The -Hydroxy Effect[1]

A unique feature of the 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is the geminal hydroxyl group.[1] This creates an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen of the acid (or bioisostere).

  • Impact on Bioisosteres:

    • In Tetrazoles: The IMHB can stabilize the planar conformation, potentially locking the molecule in a specific bioactive pose.[1]

    • In Acyl Sulfonamides: The bulky sulfonamide group may disrupt this IMHB due to steric clash, altering the vector of the 4-methyl group.[1]

Recommendation: When substituting the carboxylic acid, perform conformational scanning (DFT calculations at B3LYP/6-31G* level) to ensure the bioisostere does not collapse the cyclohexane ring into an energetically unfavorable boat conformation.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1]

  • Pemberton, N., et al. (2012).[1][3] Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 574–578.[1][3] [1]

  • Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • PubChem. (2025).[1] 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CID 18949698).[1][4][5][6] National Library of Medicine.[1] [1]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-Hydroxy-4-methylcyclohexane-1-carboxylic Acid

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. For a molecule like 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a versatile chiral building block, ensuring its chemical integrity is paramount. Impurities, whether they are residual starting materials, by-products, or stereoisomers, can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, advocating for an orthogonal, multi-technique approach to build a self-validating and trustworthy purity profile.

The Rationale for a Multi-Technique (Orthogonal) Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample based on a different physicochemical principle. By combining techniques that are mechanistically different—an approach known as orthogonal testing—we create a robust, cross-validating system. For our target molecule, potential impurities could include the starting ketone (4-methylcyclohexanone), diastereomers, or side-products from the synthesis. An effective purity assessment must be able to detect, identify, and quantify these diverse species.

Core Analytical Techniques: A Comparative Analysis

The primary methods for a comprehensive purity assessment of our target compound include chromatographic techniques for separation and quantification, spectroscopic methods for structural confirmation, and traditional physical property measurements.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[1] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[2]

Why it's essential: HPLC excels at separating the target compound from closely related impurities, providing a precise percentage of purity (e.g., 99.5%). For 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, a Reverse-Phase (RP-HPLC) method is typically the first choice. The nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water/acetonitrile with an acid modifier like formic or trifluoroacetic acid) are well-suited for retaining and separating carboxylic acids.[3][4]

Data Presentation: HPLC Method Comparison

ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase 60:40 Acetonitrile:Water + 0.1% Formic AcidGradient: 10% to 90% Acetonitrile in Water + 0.1% Formic Acid over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 210 nm
Pros Simple, robust, good for known impurities.[5]Excellent for separating a wide range of polar and nonpolar impurities.
Cons May not resolve all unknown impurities.More complex method development.

Experimental Protocol: General RP-HPLC Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration.

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While HPLC quantifies purity, NMR spectroscopy confirms the identity of the main component and can reveal the presence of structurally similar impurities.[6] Both ¹H and ¹³C NMR are indispensable.

Why it's essential: NMR provides an atomic-level view of the molecule's structure.[7] For 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid, the ¹H NMR spectrum should show characteristic signals for the methyl group, the cyclohexyl protons, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The ¹³C NMR will confirm the presence of eight distinct carbon atoms, including the quaternary carbon attached to the -OH and -COOH groups. The presence of unexpected signals would indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve ~10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) H1_NMR Acquire 1D ¹H NMR Spectrum (Quantitative if standard is used) Prep->H1_NMR Transfer to NMR tube C13_NMR Acquire 1D ¹³C NMR Spectrum H1_NMR->C13_NMR Initial Check Structure_Confirm Confirm Expected Structure: - Chemical Shifts - Integration - Coupling Patterns H1_NMR->Structure_Confirm COSY Acquire 2D COSY (H-H Correlation) C13_NMR->COSY If structure is complex C13_NMR->Structure_Confirm HSQC Acquire 2D HSQC (C-H Correlation) COSY->HSQC COSY->Structure_Confirm HSQC->Structure_Confirm Impurity_ID Identify Impurity Signals: - Small, unassigned peaks - Compare with starting materials Structure_Confirm->Impurity_ID If structure is correct Purity_Est Estimate Purity: - Compare integral of product peaks to impurity peaks Impurity_ID->Purity_Est Final_Report Final Purity Statement & Structural Confirmation Purity_Est->Final_Report

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the compound.[8] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities.[9]

Why it's essential: MS provides direct evidence of the compound's molecular formula.[10] For our target molecule (C₈H₁₄O₃), the expected molecular weight is approximately 158.19 g/mol .[11] An LC-MS analysis would show a prominent ion corresponding to this mass (e.g., [M-H]⁻ at m/z 157.1 in negative ion mode or [M+H]⁺ at m/z 159.1 in positive ion mode). Any other significant peaks in the mass spectrum would correspond to impurities, and their masses can provide clues to their identities.[12]

Complementary & Rapid Screening Techniques

While HPLC, NMR, and MS form the core of a definitive purity analysis, simpler techniques are invaluable for rapid checks and reaction monitoring.

  • Thin-Layer Chromatography (TLC): TLC is a quick, low-cost method to qualitatively assess the number of components in a mixture.[13][14] A pure compound should ideally show a single spot.[15] It is excellent for monitoring the progress of a synthesis to ensure the starting material has been consumed.[16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.[17] Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range to be broader.[18][19] This classic technique provides a simple, physical measure of purity.[20]

Integrated Workflow for Purity Assessment

A logical and efficient workflow ensures that time and resources are used effectively. The process should be staged, starting with rapid, qualitative checks and progressing to comprehensive, quantitative analysis.

Purity_Workflow Start Synthesized Crude Product TLC_MP Rapid Screening: - TLC Analysis - Melting Point Start->TLC_MP Decision1 Single Spot? Sharp MP? TLC_MP->Decision1 Purification Purification Required (e.g., Recrystallization, Chromatography) Decision1->Purification No HPLC_Analysis Quantitative Analysis: RP-HPLC with UV Detection Decision1->HPLC_Analysis Yes Purification->Start Re-analyze Decision2 Purity > 98%? HPLC_Analysis->Decision2 NMR_MS Structural & MW Confirmation: - ¹H & ¹³C NMR - LC-MS Decision2->NMR_MS Yes End_Impure Re-evaluate Synthesis/ Purification Strategy Decision2->End_Impure No Final_Cert Certificate of Analysis: Final Purity & Identity Confirmed NMR_MS->Final_Cert

Conclusion

Assessing the purity of a synthesized compound like 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical method is insufficient and introduces unacceptable risk in a research and development setting. By employing an orthogonal strategy—combining the quantitative power of HPLC, the structural detail of NMR, the molecular weight confirmation of MS, and the rapid screening of TLC and melting point analysis—we build a self-validating and unimpeachable purity profile. This comprehensive approach ensures the integrity of the molecule and, by extension, the integrity of the scientific data it generates.

References

  • Thin Layer Chromatography. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Thin Layer Chromatography - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • Thin-layer chromatography. (2023). In Wikipedia. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]

  • Lee, H., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934. Retrieved from [Link]

  • Frayne, R. L., & Bonorden, W. R. (1983). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture, 34(4), 238-244. Retrieved from [Link]

  • Organic Chemistry Lab - Background: Melting Point. (2012, August 20). University of Toronto. Retrieved from [Link]

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Organic Chemistry: Mass spectrometry (MS). (n.d.). Jack Westin. Retrieved from [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2804-2807. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.